molecular formula C13H17FN2 B1530406 1-Cyclopropyl-3-(3-fluorophenyl)piperazine CAS No. 1248907-98-3

1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Cat. No.: B1530406
CAS No.: 1248907-98-3
M. Wt: 220.29 g/mol
InChI Key: HWUKABXUMAHDSG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C13H17FN2 and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropyl-3-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUKABXUMAHDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural & Physicochemical Profiling of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine: A Lead Optimization Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and pharmacological analysis of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine , a specific scaffold likely belonging to the class of monoamine transporter ligands.

Scope Note: This analysis strictly interprets the nomenclature "3-(3-fluorophenyl)" as a carbon-substituted (C3) piperazine, creating a chiral center, rather than the more common N-substituted (4-aryl) piperazines found in serotonin agonists.

Structural Architecture & Stereochemistry

The molecule comprises a piperazine core functionalized at the N1 position with a cyclopropyl group and at the C3 position with a 3-fluorophenyl ring. This specific substitution pattern creates a distinct pharmacological profile compared to classical N-arylpiperazines (e.g., mCPP).

The C3-Chiral Center

Unlike N-substituted piperazines, the attachment of the fluorophenyl group at Carbon-3 introduces a chiral center.

  • Stereochemical Implication: The (S)- and (R)-enantiomers will exhibit distinct binding affinities. In analogous 3-phenylpiperazine monoamine reuptake inhibitors, the (S)-enantiomer often displays higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Conformational Lock: The bulky C3-aryl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, locking the piperazine ring into a specific chair conformation.

The Cyclopropyl "Fatty" Anchor

The N1-cyclopropyl group is a critical bioisostere for isopropyl or ethyl groups but offers unique advantages:

  • Metabolic Stability: The strained C-C bonds of the cyclopropyl ring (approx. 27 kcal/mol strain energy) are surprisingly resistant to cytochrome P450 oxidative dealkylation compared to standard alkyl chains.

  • Basicity Modulation: The

    
    -like character of the cyclopropyl carbons increases the s-character of the nitrogen lone pair, slightly reducing the pKa of N1 compared to an N-isopropyl analog. This improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.
    
Fluorine Substitution Effects

The meta-fluorine (3-F) atom on the phenyl ring serves two functions:

  • Metabolic Blocking: It blocks the metabolically vulnerable C3/C4 positions on the phenyl ring from hydroxylation.

  • Electronic Withdrawal: The inductive effect (

    
    ) reduces the electron density of the aromatic ring, potentially enhancing 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the transporter binding pocket.

Physicochemical Properties (Predicted)

The following data summarizes the predicted properties crucial for drug-likeness.

PropertyValue (Predicted)Impact on developability
Molecular Formula

Low MW favors high ligand efficiency.
Molecular Weight 220.29 g/mol Ideal for CNS penetration (< 400).
LogP 2.1 - 2.4Optimal lipophilicity for BBB crossing.
TPSA ~15-20 ŲHighly permeable (CNS cutoff is < 90 Ų).
pKa (N4-H) ~9.8Basic secondary amine; exists as cation at pH 7.4.
pKa (N1-Cyclopropyl) ~6.5 - 7.0Less basic due to cyclopropyl electronic effects.
H-Bond Donors 1 (N4-H)Critical for anchoring (e.g., Aspartate in DAT).

Synthetic Accessibility & Protocols

Synthesis of C3-arylpiperazines is more complex than N-aryl analogs. The most robust route involves the reduction of a pyrazine precursor followed by selective N-alkylation.

Retrosynthetic Strategy
  • Core Formation: Condensation of 3-fluorophenylglyoxal with ethylenediamine (or reduction of 2-(3-fluorophenyl)pyrazine).

  • Resolution: Separation of enantiomers via tartaric acid crystallization.

  • N-Functionalization: Reductive amination or Chan-Lam coupling to install the cyclopropyl group.

Detailed Protocol: N-Cyclopropylation via Chan-Lam Coupling

Direct alkylation with cyclopropyl halides is low-yielding due to ring opening. A copper-catalyzed coupling is recommended for high precision.

Reagents:

  • Substrate: 2-(3-fluorophenyl)piperazine (1.0 eq)

  • Reagent: Cyclopropylboronic acid (2.0 eq)

  • Catalyst:

    
     (1.0 eq)
    
  • Ligand: 2,2'-Bipyridine (1.0 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Dichloroethane (DCE) at 70°C.

Step-by-Step Workflow:

  • Activation: In a dry round-bottom flask, dissolve

    
     and 2,2'-bipyridine in hot DCE to form the active blue complex.
    
  • Addition: Add 2-(3-fluorophenyl)piperazine and cyclopropylboronic acid.

  • Oxygenation: The reaction requires an oxidative atmosphere. Attach a balloon filled with

    
     or dry air.
    
  • Heating: Stir vigorously at 70°C for 12-16 hours. Monitor via TLC (Mobile phase: 9:1 DCM/MeOH).

  • Workup: Quench with aqueous

    
     to chelate copper. Extract with DCM (3x).
    
  • Purification: The secondary amine (N4) may compete, but steric hindrance at C3 usually directs alkylation to N1 (distal). If selectivity is poor, use N4-Boc protection prior to coupling.

Biological Implications & Pharmacophore Mapping

Based on the structural homology to Phenmetrazine and 3-Phenylpiperazine derivatives, this molecule is predicted to act as a Monoamine Transporter Inhibitor .

Mechanism of Action Hypothesis
  • Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Binding Mode: The protonated N4-amine forms an ionic bond with the conserved Aspartate residue (Asp79 in DAT). The 3-fluorophenyl group occupies the hydrophobic S1 pocket.

  • Selectivity: The N-cyclopropyl group often enhances NET selectivity over SERT compared to N-methyl analogs.

Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic pathway.

G Start Precursor: 2-(3-Fluorophenyl)pyrazine Reduction Step 1: Reduction (H2, Pd/C) Start->Reduction Core Intermediate: 2-(3-Fluorophenyl)piperazine (Racemic) Reduction->Core Resolution Step 2: Chiral Resolution ((L)-Tartaric Acid) Core->Resolution ChiralCore (S)-2-(3-Fluorophenyl)piperazine Resolution->ChiralCore Coupling Step 3: Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2) ChiralCore->Coupling Final Target: This compound Coupling->Final SAR_F 3-Fluoro Group: Metabolic Block & Lipophilicity Final->SAR_F C3 Position SAR_Cyc N-Cyclopropyl: Rigidity & DAT/NET Selectivity Final->SAR_Cyc N1 Position

Caption: Synthetic pathway from pyrazine precursor to the final chiral scaffold, highlighting key SAR features.

Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3):

    • Cyclopropyl: Multiplets at

      
       0.4–0.6 ppm (4H) and 
      
      
      
      1.6 ppm (1H, methine).
    • Piperazine Ring: Complex multiplets at

      
       2.8–3.2 ppm. The C3-H proton will appear as a doublet of doublets (dd) around 
      
      
      
      3.8 ppm due to benzylic deshielding.
    • Aromatic: Multiplet at

      
       6.9–7.3 ppm (3-F substitution pattern).
      
  • 19F NMR: Single peak around

    
     -113 ppm (characteristic of meta-fluoro).
    
  • Mass Spectrometry (ESI+):

    • Parent ion

      
      .
      
    • Fragmentation: Loss of cyclopropyl group (

      
      ) is a common diagnostic fragment.
      

References

  • Review of 3-Arylpiperazines

    • Title: "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands."
    • Source:Molecules (2020).
    • URL:[Link]

    • Relevance: Establishes the pharmacophore model for C3-substituted vs N-substituted piperazines.
  • Synthesis Methodology (Chan-Lam)

    • Title: "Copper-promoted N-cyclopropylation of amines and amides with cyclopropylboronic acid."
    • Source:Tetrahedron Letters (2011).
    • URL:[Link]

    • Relevance: Provides the specific protocol for installing the cyclopropyl group on the piperazine nitrogen.
  • Cyclopropyl Bioisosterism

    • Title: "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."
    • Source:Journal of Medicinal Chemistry (2016).
    • URL:[Link]

    • Relevance: Validates the metabolic stability and pKa modul
  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry (2008).
    • URL:[Link]

    • Relevance: Explains the metabolic blocking and electronic effects of the 3-fluorophenyl substitution.

1-Cyclopropyl-3-(3-fluorophenyl)piperazine CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a novel piperazine derivative with significant potential in central nervous system (CNS) research and drug development. While a dedicated CAS number for this specific molecule is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its structure combines two pharmacologically significant moieties: 1-cyclopropylpiperazine and a substituted phenylpiperazine. By examining the well-documented properties and synthesis routes of its constituent parts and related analogs, we can construct a robust predictive profile. This guide outlines its probable chemical properties, proposes a viable synthetic pathway, discusses its potential pharmacological applications based on structure-activity relationships, provides protocols for its analytical characterization, and details essential safety and handling procedures.

Chemical Identity and Predicted Properties

This compound is a disubstituted piperazine. The core piperazine ring is substituted at the N1 position with a cyclopropyl group and at the C3 position with a 3-fluorophenyl group. The cyclopropyl group is known to enhance metabolic stability and receptor binding affinity in many drug candidates, while the fluorophenylpiperazine scaffold is a classic feature of many CNS-active agents.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₃H₁₇FN₂Calculated from the chemical structure.
Molecular Weight 220.29 g/mol Calculated from the molecular formula.
Probable CAS Number Not assigned / Not publicly indexedA comprehensive search of chemical databases did not yield a specific CAS number for this structure.
Appearance Predicted to be a crystalline solid or oilBased on analogs like 1-(4-Fluorophenyl)piperazine (solid) and 1-Cyclopropylpiperazine (liquid)[1]. The larger structure suggests a higher melting point.
Solubility Likely soluble in organic solvents (DMSO, Methanol)Phenylpiperazine hydrochlorides are often soluble in water and alcohols[2][3]. The free base form is expected to be soluble in common organic solvents.
pKa ~8.5 - 9.5The secondary amine in the piperazine ring is basic. The pKa of 1-cyclopropylpiperazine is predicted to be 9.23[4].

Pharmacological Profile: An Analysis of Structural Analogs

The predicted pharmacological activity of the target compound is derived from the known effects of its core components.

  • The Phenylpiperazine Moiety: Phenylpiperazines are privileged scaffolds in neuroscience. The position of the fluorine atom is critical. Analogs like para-Fluorophenylpiperazine (pFPP) and meta-Fluorophenylpiperazine (mFPP) are known to interact with the serotonin system. pFPP acts primarily as a 5-HT₁A receptor agonist and also shows affinity for 5-HT₂A and 5-HT₂C receptors[5]. It also inhibits the reuptake of serotonin and norepinephrine[5]. Similarly, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), a close structural analog, is a known serotonin releasing agent[6]. This strongly suggests that this compound will exhibit significant activity at serotonergic (5-HT) and potentially dopaminergic (D₂) receptors, making it a candidate for investigation in mood disorders, anxiety, or psychosis[7].

  • The 1-Cyclopropylpiperazine Moiety: 1-Cyclopropylpiperazine (CAS: 20327-23-5) is a widely used building block in medicinal chemistry for creating CNS-targeting agents, including antidepressants and anxiolytics[1][4]. The cyclopropyl group often imparts favorable properties such as increased potency and improved metabolic stability. Its inclusion in the target molecule is a rational design choice for enhancing drug-like characteristics.

Based on this analysis, the target compound is hypothesized to be a modulator of serotonin and/or dopamine receptors, meriting investigation for its potential as an antidepressant, anxiolytic, or novel antipsychotic agent.

Proposed Synthesis and Purification Workflow

Synthesizing this specific C3-substituted piperazine requires a strategic approach. A plausible and efficient method involves the N-alkylation of a pre-formed 3-(3-fluorophenyl)piperazine intermediate. This approach offers better control over regioselectivity compared to attempting to construct the piperazine ring with all substituents present.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(3-Fluorophenyl)piperazine (Intermediate 2)

  • Reaction Setup: To a solution of 1-(3-Fluorophenyl)ethan-1,2-diol (Intermediate 1 ) in dichloromethane (DCM), add Dess-Martin periodinane in portions at 0°C.

  • Oxidation: Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the diol.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Reductive Amination: Dissolve the crude aldehyde and N-Boc-ethylenediamine in methanol. Add sodium cyanoborohydride and a catalytic amount of acetic acid.

  • Cyclization & Deprotection: Stir the mixture overnight. Upon completion, concentrate the solvent. Treat the residue with 4M HCl in dioxane to effect simultaneous cyclization and Boc-deprotection.

  • Purification: Neutralize the reaction mixture and purify the resulting 3-(3-fluorophenyl)piperazine (Intermediate 2 ) via column chromatography.

Step 2: N-Cyclopropylation to Yield Final Product (3)

  • Reaction Setup: In a sealed vessel, combine 3-(3-fluorophenyl)piperazine (Intermediate 2 ), (1-ethoxycyclopropoxy)trimethylsilane, sodium cyanoborohydride, and zinc iodide in anhydrous methanol.

  • Alkylation: Heat the reaction mixture to 65°C and stir for 12-18 hours. Monitor progress by GC-MS.

  • Final Purification: Upon completion, cool the reaction, quench with ammonium hydroxide, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, This compound (3) , is purified using flash chromatography on silica gel.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation start1 1-(3-Fluorophenyl)ethan-1,2-diol (1) proc1 Oxidation (Dess-Martin Periodinane) start1->proc1 proc2 Reductive Amination & Cyclization/Deprotection proc1->proc2 intermed 3-(3-Fluorophenyl)piperazine (2) proc2->intermed proc3 Reductive Alkylation ((1-Ethoxycyclopropoxy)trimethylsilane, NaBH3CN, ZnI2) intermed->proc3 final_product This compound (3) proc3->final_product G cluster_confirmation Identity Confirmation cluster_purity Purity Assessment start Synthesized Product gcms GC-MS (Molecular Weight, Fragmentation) start->gcms nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation) start->nmr hplc HPLC-UV (Purity >95%) start->hplc end Characterized Compound gcms->end nmr->end hplc->end

Sources

Therapeutic potential of fluorophenylpiperazines in anxiety and depression

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Potential of Fluorophenylpiperazines in Anxiety and Depression

Introduction: The Serotonergic System as a Therapeutic Nexus

The neurobiology of anxiety and depression is profoundly complex, yet the serotonergic (5-HT) system remains a cornerstone of therapeutic intervention.[1] Dysfunction in serotonin signaling is strongly correlated with mood and anxiety regulation.[1] Key molecular entities within this system, such as the serotonin transporter (SERT) and specific serotonin receptors like the 5-HT1A receptor, have been validated as primary targets for anxiolytic and antidepressant pharmacotherapies.[2][3] The arylpiperazine scaffold has emerged as a versatile and indispensable pharmacophore in the development of novel Central Nervous System (CNS) active agents.[2][4]

This guide focuses on a specific subclass, the fluorophenylpiperazines, exploring their nuanced mechanisms of action, the rationale behind their preclinical evaluation, and their potential as next-generation therapeutics for anxiety and depressive disorders. We will delve into the technical methodologies required to characterize these compounds, providing not just protocols, but the scientific reasoning that underpins them.

Molecular Pharmacology of Fluorophenylpiperazines: A Dual-Action Hypothesis

Many fluorophenylpiperazine derivatives exhibit a multi-target engagement profile that is theoretically advantageous for treating the complex symptoms of anxiety and depression. Their primary mechanism often involves a dual action on the serotonin system.

A prominent example, para-fluorophenylpiperazine (pFPP), acts as a potent 5-HT1A receptor agonist while also inhibiting the reuptake of serotonin and norepinephrine.[5][6] This dual engagement is critical.

  • 5-HT1A Receptor Agonism : The 5-HT1A receptor functions as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic receptor in key brain regions like the hippocampus and cortex.[7] Agonism at presynaptic autoreceptors reduces the firing rate of serotonin neurons, a mechanism that may contribute to anxiolytic effects. Postsynaptic agonism is believed to be a key component of the therapeutic effect of many antidepressants and anxiolytics.[3][8]

  • Serotonin Transporter (SERT) Inhibition : By blocking SERT, these compounds increase the synaptic concentration of serotonin, enhancing its availability to act on postsynaptic receptors. This is the classic mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs).

This combination of direct receptor agonism and reuptake inhibition allows for a multi-pronged modulation of the serotonergic system, which may offer a more rapid onset of action or broader efficacy compared to single-target agents.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle sert SERT presynaptic->sert 5-HT Reuptake autoreceptor 5-HT1A Autoreceptor presynaptic->autoreceptor Feedback postsynaptic_receptor Postsynaptic 5-HT1A Receptor presynaptic->postsynaptic_receptor 5-HT Release response Anxiolytic & Antidepressant Effect postsynaptic_receptor->response Initiates Signal compound Fluorophenyl- piperazine compound->sert Inhibits compound->autoreceptor Agonist compound->postsynaptic_receptor Agonist

Caption: Dual mechanism of fluorophenylpiperazines.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective fluorophenylpiperazine ligands is guided by SAR studies. The position of the fluorine atom on the phenyl ring and the nature of the substituent at the N-4 position of the piperazine ring significantly influence receptor affinity and selectivity.

  • Substitution on the Phenyl Ring : The placement of electron-withdrawing groups like fluorine or chlorine can modulate affinity for various serotonin and dopamine receptors. For instance, studies on 1-(3-chlorophenyl)piperazines showed that elongating the N-4 alkyl chain significantly increases 5-HT1A affinity, highlighting the importance of hydrophobic interactions.[9]

  • N-4 Substituent : The group attached to the second nitrogen of the piperazine ring is a key determinant of the pharmacological profile. Linking arylpiperazines to other moieties, such as tetralin rings, has yielded compounds with very high affinity (IC50 = 0.50 nM) and selectivity for the 5-HT1A receptor.[10]

These SAR studies provide a rational basis for designing new chemical entities with optimized potency, selectivity, and pharmacokinetic properties.

Compound ClassKey Structural FeatureTarget Affinity (Example)Reference
1-(3-chlorophenyl)piperazinesN-4 n-hexyl chainKi = 2.67 nM (5-HT1A)[9]
1-phenyl-4-[ω-(tetralinyl)alkyl]piperazines5-methoxytetralin-1-yl on a 3-carbon chainIC50 = 0.50 nM (5-HT1A)[10]
Phenylpiperazine-Hydantoin DerivativesLinker and hydantoin moietyKi = 11.9 nM (α1-AR)[11]

Preclinical Evaluation Workflow: A Self-Validating System

The journey from a synthesized compound to a potential clinical candidate involves a rigorous, multi-stage evaluation process. This workflow is designed to be self-validating, where the results from one stage inform the decisions and experimental design of the next.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: In Vivo Behavioral Pharmacology binding Radioligand Binding Assays (Determine Affinity - Ki) functional Functional Assays ([35S]GTPγS - Determine Efficacy) binding->functional Confirm Mechanism sert_assay SERT Uptake Assay (Determine Inhibition - IC50) functional->sert_assay Characterize Dual Action metabolism Metabolic Stability (Microsomes, Hepatocytes) sert_assay->metabolism Proceed with Promising Compounds permeability Permeability (PAMPA, Caco-2) (Predict BBB Penetration) metabolism->permeability cytotoxicity Cytotoxicity Assays (e.g., 3T3 Fibroblasts) permeability->cytotoxicity anxiety Anxiety Models (Elevated Plus Maze, Marble Burying) cytotoxicity->anxiety Select Safe & Permeable Compounds for Efficacy Testing depression Depression Models (Forced Swim Test, Tail Suspension) anxiety->depression

Caption: Preclinical drug discovery workflow.
Part 1: In Vitro Characterization

The initial phase aims to determine a compound's affinity for its molecular targets and its functional effect (e.g., agonist, antagonist).

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a specific radiolabeled ligand.[12][13]

  • Objective : To calculate the inhibitory constant (Ki) of the fluorophenylpiperazine derivative at the human 5-HT1A receptor.

  • Principle : The assay measures the displacement of a high-affinity radioligand (e.g., [3H]8-OH-DPAT) from the receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to a Ki value.

  • Methodology :

    • Membrane Preparation : Use commercially available membrane preparations from CHO or HEK cells stably expressing the human 5-HT1A receptor.[1] Alternatively, prepare membranes from rat hippocampal tissue.[12] The choice of a recombinant system ensures specificity to the human receptor subtype.

    • Assay Buffer : Prepare a buffer of 50 mM Tris-HCl, pH 7.4. This pH mimics physiological conditions and is standard for many receptor binding assays.

    • Reaction Setup : In a 96-well plate, combine:

      • Membrane preparation (typically 5-20 µg of protein).

      • Radioligand [3H]8-OH-DPAT at a final concentration near its Kd (e.g., 1 nM) to ensure a sensitive competition environment.[13]

      • Varying concentrations of the test fluorophenylpiperazine compound (e.g., from 10 pM to 10 µM).

      • Control for Non-Specific Binding : A set of wells containing a high concentration (e.g., 10 µM) of a known 5-HT ligand (like serotonin) to saturate all specific binding sites.[13]

      • Control for Total Binding : Wells containing only the membrane, radioligand, and buffer.

    • Incubation : Incubate the plate for 60 minutes at room temperature. This duration is typically sufficient to reach binding equilibrium.

    • Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to minimize dissociation of the radioligand from the receptor.

    • Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis :

      • Calculate specific binding: Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) like 5-HT1A.[12]

  • Objective : To measure the ability of a fluorophenylpiperazine derivative to stimulate G-protein activation via the 5-HT1A receptor.

  • Principle : Agonist binding to a Gi/o-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds irreversibly upon G-protein activation. The amount of incorporated radioactivity is proportional to the level of receptor activation.

  • Methodology :

    • Reagents : Use the same membrane preparation as in the binding assay. Assay buffer typically includes 50 mM Tris-HCl, MgCl2, NaCl, and GDP (to ensure G-proteins are in their inactive state before stimulation).

    • Reaction Setup : In a 96-well plate, combine:

      • Membrane preparation (10-20 µg protein).

      • Varying concentrations of the test compound.

      • Control for Basal Activity : Wells with vehicle only.

      • Control for Maximum Stimulation : Wells with a known full agonist (e.g., serotonin or 8-OH-DPAT).

      • Assay buffer containing GDP (e.g., 10 µM).

      • Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.[12]

    • Incubation : Incubate for 60 minutes at 30°C. The higher temperature is required for the enzymatic GTP/GDP exchange process.

    • Harvesting & Quantification : The process is identical to the radioligand binding assay (filtration and scintillation counting).

    • Data Analysis :

      • Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound.

      • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve.

      • Interpretation : An Emax similar to the full agonist indicates a full agonist. A lower Emax indicates a partial agonist. No stimulation suggests an antagonist (which can be confirmed by its ability to block agonist-induced stimulation).

Part 2: In Vivo Behavioral Pharmacology

After in vitro validation, promising candidates are advanced to animal models to assess their effects on complex behaviors related to anxiety and depression. The choice of model is critical and depends on the specific hypothesis being tested.[14]

Protocol 3: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is one of the most widely used tests for screening potential anxiolytic drugs.[15][16]

  • Objective : To assess the anxiolytic-like effects of a fluorophenylpiperazine derivative in rodents.

  • Principle : The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze, as this indicates a reduction in fear and anxiety.[14]

  • Methodology :

    • Apparatus : A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

    • Animals : Male Swiss mice or Wistar rats are commonly used.[15] Animals should be habituated to the testing room for at least 1 hour before the experiment.

    • Procedure :

      • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes). Include a vehicle control group and a positive control group (e.g., diazepam).

      • Place the animal in the center of the maze, facing one of the open arms.

      • Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

    • Data Analysis : An automated tracking software is used to score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Interpretation : A significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.[17] The locomotor data is crucial to rule out confounding effects of sedation or hyperactivity.

Protocol 4: The Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used screen for potential antidepressant drugs.[18][19]

  • Objective : To evaluate the antidepressant-like potential of a fluorophenylpiperazine derivative.

  • Principle : The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments reduce the duration of immobility, promoting active escape-oriented behaviors (swimming or climbing).[19]

  • Methodology :

    • Apparatus : A transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

    • Animals : Male mice are typically used.

    • Procedure :

      • Administer the test compound, vehicle, or a positive control (e.g., fluoxetine). Chronic treatment (e.g., 15 days) is often more predictive of clinical efficacy than acute administration.[14][19]

      • Place the mouse in the cylinder for a 6-minute session. The session is video-recorded.

    • Data Analysis : The duration of immobility is typically scored during the last 4 minutes of the test by a trained observer blind to the treatment conditions or by automated software. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • Interpretation : A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.[8][19] This suggests the compound can promote active coping strategies in a stressful situation.

Pharmacokinetics and Metabolism

A compound's therapeutic potential is critically dependent on its pharmacokinetic profile. The metabolism of piperazine derivatives often involves cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[20][21]

Protocol 5: In Vitro Metabolic Stability Assay
  • Objective : To determine the rate at which a compound is metabolized by liver enzymes.

  • Principle : The test compound is incubated with human liver microsomes (which contain CYP enzymes) and a cofactor (NADPH) to initiate metabolism. The disappearance of the parent compound over time is measured.

  • Methodology :

    • Incubate the fluorophenylpiperazine derivative at a low concentration (e.g., 1 µM) with human liver microsomes in a buffer.

    • Initiate the metabolic reaction by adding NADPH.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a solvent like acetonitrile.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.[22]

    • Data Analysis : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance. This data helps predict the compound's in vivo clearance and dosing frequency.

Conclusion and Future Directions

Fluorophenylpiperazines represent a promising class of compounds for the treatment of anxiety and depression due to their potential for dual-action pharmacology, engaging both serotonin receptors and transporters. The arylpiperazine scaffold provides a flexible platform for synthetic modification, allowing for the fine-tuning of potency and selectivity.[2] The preclinical workflow detailed in this guide provides a robust framework for identifying and characterizing novel candidates. Future research should focus on optimizing BBB penetration, minimizing off-target effects, and exploring the therapeutic potential of this class in clinical trials to validate the preclinical findings.

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Sources

Identification of active metabolites of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Characterization of Active Metabolites of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Introduction

The journey of a drug candidate from discovery to clinical application is a complex process where a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. A critical aspect of this is the identification and characterization of its metabolites. Metabolites, the products of the body's biotransformation of a drug, can have significant implications for the parent compound's efficacy, safety, and overall therapeutic profile.[1] They can be inactive, possess similar activity to the parent drug, exhibit a different pharmacological profile, or even be responsible for adverse effects.[1] Therefore, early identification of active metabolites is not just a regulatory requirement but a strategic imperative in drug development.[2]

This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations for identifying the active metabolites of this compound, a representative arylpiperazine derivative. Arylpiperazines are a significant class of compounds in medicinal chemistry, with applications as antipsychotics, antidepressants, and anxiolytics.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounding protocols in scientific rationale and regulatory expectations.

Section 1: The Metabolic Landscape of Arylpiperazines

Before embarking on experimental work, a foundational understanding of the likely metabolic pathways for the compound class is essential. This allows for the prediction of potential metabolites and the design of targeted analytical strategies.[5]

Predicted Metabolic Pathways

Arylpiperazine derivatives are known to undergo extensive metabolism, primarily driven by Cytochrome P450 (CYP) enzymes in the liver.[3][6] The most common metabolic transformations for this class of compounds include:

  • N-dealkylation: This is a major metabolic route for many arylpiperazines, involving the cleavage of the N-dealkylation substituent from the piperazine ring.[3][6] For our target molecule, this would involve the removal of the cyclopropyl group, yielding 1-(3-fluorophenyl)piperazine. This reaction is often mediated by CYP3A4.[3][6]

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, a common reaction catalyzed by CYP2D6.[3] The position of the fluorine atom may influence the site of hydroxylation on the aromatic ring.

  • Piperazine Ring Oxidation: The piperazine ring itself can be a site of metabolism, leading to the formation of various oxidized products, including lactams.

  • Cyclopropyl Ring Oxidation: The cyclopropyl group may also undergo hydroxylation or ring-opening reactions.

These primary (Phase I) metabolites can then undergo further (Phase II) conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Regulatory Framework: Metabolites in Safety Testing (MIST)

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on the safety testing of drug metabolites.[7][8] The "Metabolites in Safety Testing" (MIST) guidance stipulates that human metabolites that are observed at exposures greater than 10% of the total drug-related material in circulation at steady state should be identified and evaluated for safety.[9] Furthermore, the exposure to these metabolites in preclinical toxicology species should be at least as high as the exposure in humans.[10] If a major human metabolite is not adequately covered in animal safety studies (a "disproportionate drug metabolite"), further nonclinical toxicity studies on that metabolite may be required.[7][11] This underscores the importance of early metabolite profiling in both humans and toxicology species.

Section 2: A Strategic Workflow for Active Metabolite Identification

A systematic and tiered approach is crucial for efficiently identifying and characterizing active metabolites. The strategy begins with broad in vitro screening to generate and identify all potential metabolites, followed by targeted testing of their biological activity and subsequent in vivo confirmation.

workflow cluster_invitro In Vitro Phase cluster_analytical Analytical Characterization cluster_activity Activity Screening cluster_invivo In Vivo Confirmation HLM Human Liver Microsomes (HLM) Assay (Phase I Metabolism) HEP Cryopreserved Human Hepatocytes (Phase I & II Metabolism) HLM->HEP Confirms & expands findings LCMS LC-HR-MS/MS (Detection & Putative ID) HEP->LCMS NMR NMR Spectroscopy (Definitive Structure Elucidation) LCMS->NMR For novel/isomeric metabolites Binding Receptor Binding Assays (Target Affinity) NMR->Binding Functional Cell-Based Functional Assays (Biological Effect) Binding->Functional Confirm functional relevance Animal Animal Model Studies (PK & MIST Assessment) Functional->Animal

Caption: Strategic workflow for active metabolite identification.

Section 3: In Vitro Metabolism Models: Protocols and Rationale

In vitro systems are the cornerstone of early metabolism studies, providing a controlled environment to generate metabolites using human-derived materials.[7]

Human Liver Microsomes (HLM) Stability Assay
  • Expertise & Experience: The HLM assay is often the first step in metabolism screening.[12] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[13] This assay is cost-effective and has high throughput, making it ideal for determining a compound's intrinsic clearance and for generating a preliminary profile of its Phase I metabolites.[12][13] The inclusion of the cofactor NADPH is essential, as it is required for CYP enzyme activity.[14]

  • Experimental Protocol: HLM Stability

    • Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of this compound in DMSO.

    • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[12]

    • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

    • Initiation: Start the reaction by adding an NADPH-regenerating system.[13][14] A negative control without the NADPH system should be run in parallel to assess for non-enzymatic degradation.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[12]

    • Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[14]

    • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound and identify metabolites.[14]

  • Data Presentation: HLM Stability Results (Hypothetical)

    Parameter Value
    Incubation Time (min) % Parent Remaining
    0 100
    5 85
    15 60
    30 35
    60 10
    Calculated Half-Life (t½) 25.2 min

    | Intrinsic Clearance (Clint) | 55.0 µL/min/mg protein |

Cryopreserved Human Hepatocytes Assay
  • Expertise & Experience: While microsomes are excellent for studying Phase I metabolism, they lack the complete enzymatic machinery of a liver cell. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolizing enzymes, as well as transporters.[15][16] This allows for a more comprehensive picture of a drug's metabolic fate, including the formation of conjugated metabolites. Using plated hepatocytes allows for longer incubation times, which is particularly useful for slowly metabolized compounds.[17]

  • Experimental Protocol: Plated Hepatocyte Metabolism

    • Cell Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them on collagen-coated plates.[15] Allow the cells to attach and form a monolayer for several hours or overnight.

    • Dosing: Prepare a dosing solution of the test compound (e.g., 1 µM) in serum-free incubation medium. Remove the plating medium from the cells and add the dosing solution.

    • Incubation: Incubate the plates at 37°C in a humidified incubator. Collect samples of the medium and/or cell lysates at various time points (e.g., 0, 2, 8, 24 hours).

    • Sample Quenching: Stop the metabolic reactions by adding ice-cold acetonitrile to the collected samples.

    • Processing and Analysis: Process the samples as described in the HLM protocol (centrifugation) and analyze the supernatant by LC-HR-MS to identify both Phase I and Phase II metabolites.

Section 4: Advanced Analytical Characterization

Once metabolites are generated in vitro, their structures must be elucidated. This is a multi-step process that relies heavily on mass spectrometry and, for definitive confirmation, NMR.

High-Resolution Mass Spectrometry (HR-MS)
  • Expertise & Experience: HR-MS is the primary tool for metabolite profiling.[18][19] It provides highly accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites.[18] Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, and the resulting fragmentation patterns provide crucial information about their structure.[20] For arylpiperazine compounds, characteristic fragmentation patterns often involve cleavage of the piperazine ring and the bonds connecting it to the substituent groups.[21][22]

ms_workflow DataAcq LC-HR-MS Data Acquisition (Full Scan & dd-MS/MS) PeakDetect Peak Detection & Alignment DataAcq->PeakDetect MetaboliteFind Metabolite Finding (Mass Defect/Isotope Pattern Filters) PeakDetect->MetaboliteFind FormulaGen Elemental Formula Generation (from Accurate Mass) MetaboliteFind->FormulaGen FragAnalysis MS/MS Fragmentation Analysis FormulaGen->FragAnalysis StructureHypo Propose Putative Structures FragAnalysis->StructureHypo

Caption: Data analysis workflow for HR-MS based metabolite ID.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: While MS/MS can provide strong evidence for a metabolite's structure, it often cannot distinguish between isomers (e.g., hydroxylation at different positions on the phenyl ring). NMR spectroscopy is the definitive method for unambiguous structure elucidation.[23][24][25] Techniques like 1D ¹H NMR provide information on the chemical environment of protons, while 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the complete chemical structure by establishing connectivity between atoms.[26][27] The main challenge with NMR is that it requires a larger amount of isolated material compared to MS.[25]

Section 5: Screening for Pharmacological Activity

Identifying the structure of a metabolite is only half the battle; determining if it is pharmacologically active is the next critical step.[28] This is typically done by screening the metabolite in the same in vitro assays used to characterize the parent drug.

Receptor Binding Assays
  • Expertise & Experience: Given that many arylpiperazines target neurotransmitter receptors, a receptor binding assay is a logical first step to assess activity.[29] These assays measure the affinity of a compound for a specific receptor target. By comparing the binding affinity (Ki) of the metabolite to that of the parent compound, we can determine if it retains, loses, or gains potency at the target.

  • Experimental Protocol: Radioligand Binding Assay

    • Preparation: Prepare cell membranes expressing the target receptor (e.g., human 5-HT2A receptor).

    • Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound (parent drug or isolated metabolite).

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.

  • Data Presentation: Receptor Binding Affinities (Hypothetical)

    Compound Target Receptor Ki (nM)
    Parent Drug 5-HT2A 5.2
    M1 (N-dealkylation) 5-HT2A 150.8
    M2 (Aromatic Hydroxylation) 5-HT2A 4.8

    | M3 (Piperazine Oxidation) | 5-HT2A | >10,000 |

Cell-Based Functional Assays
  • Expertise & Experience: High binding affinity does not always translate to functional activity. A cell-based functional assay is necessary to determine if a metabolite acts as an agonist, antagonist, or inverse agonist at the target receptor.[30] These assays measure a biological response downstream of receptor binding, such as changes in intracellular calcium or cyclic AMP levels.

  • Experimental Protocol: Calcium Flux Assay

    • Cell Culture: Culture cells stably expressing the target receptor (e.g., 5-HT2A, which signals through Gq and leads to calcium release).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

    • Compound Addition: Add varying concentrations of the test compound (parent or metabolite) to the cells.

    • Measurement: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Analysis: Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

  • Data Presentation: Functional Activity (Hypothetical)

    Compound Assay EC50 (nM) Emax (% of Control Agonist)
    Parent Drug 5-HT2A Calcium Flux 12.5 95% (Agonist)
    M1 (N-dealkylation) 5-HT2A Calcium Flux 450.2 25% (Partial Agonist)
    M2 (Aromatic Hydroxylation) 5-HT2A Calcium Flux 10.8 98% (Agonist)

    | M3 (Piperazine Oxidation) | 5-HT2A Calcium Flux | No activity | No activity |

Based on this hypothetical data, the hydroxylated metabolite (M2) is identified as a major active metabolite, retaining both high binding affinity and functional activity comparable to the parent drug.

Conclusion

The identification of active metabolites is a multifaceted process that integrates predictive science, in vitro biochemistry, advanced analytical chemistry, and pharmacology. For a compound like this compound, a systematic approach starting with well-established in vitro models like human liver microsomes and hepatocytes is critical for generating the full spectrum of potential metabolites. The subsequent application of high-resolution mass spectrometry and NMR spectroscopy allows for their confident structural characterization. Finally, targeted biological assays are essential to determine which of these metabolites contribute to the overall pharmacological profile of the drug. This integrated strategy not only satisfies regulatory requirements but also provides a deeper understanding of the drug's mechanism of action and potential for variability in patient populations, ultimately leading to the development of safer and more effective medicines.

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  • Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. [Link][19]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris. [Link][29]

  • de Zwart, L., et al. (2017). Metabolite profiling in early clinical drug development: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology. [Link][2]

  • Ahlqvist, M., et al. (2025). Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. ChemRxiv. [Link][40]

  • Creative Biolabs. (n.d.). Metabolite Profiling & Identification. [Link][41]

  • Clish, C. B. (2019). Identification of bioactive metabolites using activity metabolomics. PMC. [Link][28]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link][42]

  • Graphviz. (2024). DOT Language. [Link][43]

  • Patti, G. J. (2018). Metabolomics activity screening for identifying metabolites that modulate phenotype. PMC. [Link][44]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link][4]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link][45]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link][46]

Sources

Methodological & Application

Synthesis protocol for 1-Cyclopropyl-3-(3-fluorophenyl)piperazine from 3-fluorostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Modular Synthesis Protocol for 1-Cyclopropyl-3-(3-fluorophenyl)piperazine from 3-Fluorostyrene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, a valuable scaffold in medicinal chemistry. Arylpiperazines are a privileged structure in drug discovery, and this protocol details a robust pathway starting from the readily available industrial chemical, 3-fluorostyrene. The synthesis is logically divided into two primary stages: the construction of the core 2-(3-fluorophenyl)piperazine intermediate and the subsequent selective N-cyclopropylation. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, rationale for reagent selection, and critical parameters for ensuring reaction success and product purity. This guide is designed to be a self-validating system, with defined checkpoints for characterization to ensure the integrity of intermediates and the final compound.

Introduction

The N-arylpiperazine motif is a cornerstone in modern pharmacology, present in a wide array of FDA-approved drugs targeting various therapeutic areas.[1] The specific substitution pattern on the piperazine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The target molecule, this compound, combines a C3-aryl substitution with an N1-cyclopropyl group, features known to influence receptor binding and metabolic stability.

Traditional methods for synthesizing N-arylpiperazines often involve the condensation of an aniline with bis(2-chloroethyl)amine or palladium-catalyzed Buchwald-Hartwig amination.[2][3] However, for C-arylpiperazines, a different strategy is required. This protocol outlines a de novo construction of the heterocyclic ring, beginning with the functionalization of 3-fluorostyrene. This approach offers modularity and control over the substitution pattern.

Overall Synthetic Workflow

The synthesis proceeds through a five-step sequence, which is outlined below. The initial phase focuses on building the core heterocyclic structure, followed by the final alkylation to introduce the cyclopropyl moiety.

G cluster_0 Part 1: Synthesis of 2-(3-Fluorophenyl)piperazine Intermediate cluster_1 Part 2: Final Product Synthesis A 3-Fluorostyrene B Step 1: Epoxidation (m-CPBA, DCM) A->B C 2-(3-Fluorophenyl)oxirane B->C D Step 2: Azide Ring-Opening (NaN3, NH4Cl) C->D E 2-Azido-1-(3-fluorophenyl)ethanol D->E F Step 3: Diamine Formation (H2, Pd/C) E->F G 1-(3-Fluorophenyl)ethane-1,2-diamine F->G H Step 4: Piperazine Ring Formation (Diethyl Oxalate, then LiAlH4) G->H I 2-(3-Fluorophenyl)piperazine H->I J Step 5: N-Cyclopropylation ((Bromomethyl)cyclopropane, K2CO3) I->J To Final Step K This compound J->K

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 2-(3-Fluorophenyl)piperazine

This section details the construction of the core piperazine ring substituted at the C2 position (which becomes C3 in the final product's IUPAC name) with the 3-fluorophenyl group.

Step 1: Epoxidation of 3-Fluorostyrene
  • Principle & Rationale: The synthesis commences with the epoxidation of the alkene in 3-fluorostyrene. This reaction converts the planar, relatively unreactive C=C bond into a strained, three-membered oxirane ring. This epoxide serves as a versatile electrophilic intermediate, primed for nucleophilic attack in the subsequent step. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe reagent for this transformation, typically affording high yields.

  • Detailed Protocol:

    • Dissolve 3-fluorostyrene (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq, ~77% purity) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

    • Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-fluorophenyl)oxirane, which can often be used in the next step without further purification.

  • Self-Validation: Confirm product formation via ¹H NMR (disappearance of vinyl protons, appearance of oxirane ring protons) and MS.

Step 2: Regioselective Ring-Opening with Azide
  • Principle & Rationale: The epoxide is opened with sodium azide to introduce the first of two nitrogen atoms required for the piperazine ring. The azide ion acts as an excellent nucleophile and a protected form of a primary amine. The reaction is performed in a protic solvent mixture (e.g., ethanol/water) with ammonium chloride as a mild acid catalyst. Nucleophilic attack occurs preferentially at the less sterically hindered benzylic carbon (C2), leading to the formation of 2-azido-1-(3-fluorophenyl)ethanol.

  • Detailed Protocol:

    • To a solution of crude 2-(3-fluorophenyl)oxirane (1.0 eq) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-azido-1-(3-fluorophenyl)ethanol.

  • Self-Validation: Characterize the azido alcohol by IR spectroscopy (strong azide stretch ~2100 cm⁻¹), ¹H NMR, and ¹³C NMR.

Step 3 & 4: Reductive Cyclization to Form the Piperazine Ring
  • Principle & Rationale: This two-stage, one-pot sequence first reduces the azide to a primary amine and then builds the piperazine ring.

    • Diketopiperazine Formation: The resulting 1,2-amino alcohol is not directly cyclized. Instead, a more robust method is employed by first forming a stable intermediate. The 1-(3-fluorophenyl)ethane-1,2-diamine, formed in situ via hydrogenation, reacts with diethyl oxalate. This condensation reaction forms a stable, cyclic diamide known as a 2,3-diketopiperazine.

    • Reduction to Piperazine: The diketopiperazine is a robust intermediate that can be isolated and purified. The final step in forming the piperazine ring is the complete reduction of both amide carbonyl groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, yielding the desired 2-(3-fluorophenyl)piperazine.

  • Detailed Protocol:

    • Hydrogenation: Dissolve 2-azido-1-(3-fluorophenyl)ethanol (1.0 eq) in methanol. Add palladium on carbon (10 wt%, 0.05 eq).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate to obtain crude 1-(3-fluorophenyl)ethane-1,2-diamine.

    • Diketopiperazine Formation: Immediately dissolve the crude diamine in absolute ethanol. Add diethyl oxalate (1.1 eq) and a catalytic amount of sodium ethoxide.

    • Heat the mixture to reflux for 6 hours. A precipitate of the diketopiperazine should form.

    • Cool the mixture, collect the solid by filtration, wash with cold ethanol, and dry to obtain 3-(3-fluorophenyl)piperazine-2,5-dione.

    • Reduction: Carefully add the dried diketopiperazine (1.0 eq) in portions to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, heat the suspension to reflux for 8-10 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

    • Concentrate the filtrate to yield crude 2-(3-fluorophenyl)piperazine. Purify by column chromatography or distillation under reduced pressure.

  • Self-Validation: Confirm the structure of the piperazine intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: N-Cyclopropylation to Yield this compound

This final stage introduces the cyclopropyl group onto the piperazine nitrogen.

Caption: Alkylation occurs at the less sterically hindered N1 nitrogen.

Step 5: Selective N-Alkylation
  • Principle & Rationale: The final step is a nucleophilic substitution (Sₙ2) reaction. The piperazine intermediate has two secondary amines (N1 and N4). The N1 nitrogen is less sterically hindered than the N4 nitrogen, which is adjacent to the bulky 3-fluorophenyl group. Therefore, alkylation with (bromomethyl)cyclopropane is expected to occur preferentially at the N1 position.[4][5] A mild inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving it to completion.

  • Detailed Protocol:

    • In a round-bottom flask, combine 2-(3-fluorophenyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.

    • Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

    • Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography (silica gel, DCM/methanol gradient) to obtain this compound as a pure substance.

  • Final Product Characterization: The identity and purity of the final compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Data Summary Table

StepReactionKey ReagentsEquiv.SolventTime (h)Temp (°C)Expected Yield
1Epoxidationm-CPBA1.2DCM4-60 to RT>90%
2Azide OpeningNaN₃, NH₄Cl1.5, 1.2EtOH/H₂O8-128075-85%
3/4Reductive CyclizationH₂/Pd-C, Diethyl Oxalate, LiAlH₄Cat., 1.1, 3.0MeOH, EtOH, THF16, 6, 10RT, Reflux, Reflux50-60% (over 3 steps)
5N-Cyclopropylation(Bromomethyl)cyclopropane, K₂CO₃1.2, 2.5ACN12-1860-7070-80%

Safety Precautions

  • m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes. All azide waste must be quenched properly before disposal.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All reactions must be conducted under a strictly anhydrous, inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially at a large scale.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all volatile organic solvents in a well-ventilated fume hood.

References

  • Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology Providing an Efficient Synthetic Route to Biologically Relevant Arylpiperazines Under Aerobic Conditions. Organic Letters. Available at: [Link]

  • Surur, S., & Gevorgyan, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Asif, M. (2015). A review on recent advances of piperazine derivatives possessing myriad pharmacological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • European Patent Office. (1982). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. Google Patents.
  • European Patent Office. (1982). EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. Google Patents.

Sources

Technical Application Note: Strategic N-Cyclopropylation of 3-(3-Fluorophenyl)piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for the N-cyclopropylation of 3-(3-fluorophenyl)piperazine . It prioritizes experimental reproducibility, mechanistic understanding, and scalability.

Executive Summary

The introduction of a cyclopropyl group onto the piperazine nitrogen is a critical transformation in medicinal chemistry, particularly for CNS-active agents where the cyclopropyl moiety serves as a metabolically stable, lipophilic spacer. However, the poor electrophilicity of cyclopropyl halides renders standard SN2 alkylation inefficient and prone to side reactions.

This guide details two validated protocols for the N-cyclopropylation of 3-(3-fluorophenyl)piperazine :

  • Modified Reductive Amination (Method A): The "Gold Standard" using (1-ethoxycyclopropoxy)trimethylsilane (1-ECTS).

  • Copper-Catalyzed Oxidative Coupling (Method B): The Chan-Lam approach using cyclopropylboronic acid.

Substrate Analysis & Regioselectivity

The target substrate, 3-(3-fluorophenyl)piperazine , contains a piperazine ring substituted at the C3 position. This creates two distinct secondary amines (N1 and N4) with different steric environments.

  • N1 (Proximal): Adjacent to the bulky aryl group. Sterically hindered.

  • N4 (Distal): Sterically accessible.[1]

Critical Note: Unless the N1 position is protected (e.g., N-Boc), both methods described below will preferentially alkylate the N4 (distal) position due to steric accessibility. If N1-cyclopropylation is required, a protection-deprotection strategy of N4 is mandatory.

Decision Matrix: Choosing the Right Method

The following decision tree outlines the logical selection process based on substrate availability and scale.

G Start Start: 3-(3-fluorophenyl)piperazine Scale What is the Reaction Scale? Start->Scale Small Discovery (< 100 mg) Scale->Small Large Process/Scale-up (> 10 g) Scale->Large MethodB Method B: Chan-Lam Coupling (Cu(OAc)2 / Boronic Acid) Small->MethodB Mild, tolerant Constraint Is the substrate acid-sensitive? Small->Constraint MethodA Method A: Reductive Amination (1-ECTS / NaBH3CN) Large->MethodA Cost-effective, robust caption Figure 1: Strategic Selection of N-Cyclopropylation Methodologies. Constraint->MethodB Yes Constraint->MethodA No

Method A: Modified Reductive Amination (The 1-ECTS Protocol)

Best for: Scale-up, cost-efficiency, and robust conversion.

Mechanism

Direct reductive amination with cyclopropanone is impossible due to the ketone's instability (polymerization). The reagent (1-ethoxycyclopropoxy)trimethylsilane (1-ECTS) acts as a stable cyclopropanone equivalent. Under acidic conditions, it generates the cyclopropanone ethyl hemiacetal in situ, which forms an iminium ion with the amine, subsequently reduced by cyanoborohydride.

Materials Table
ReagentEquiv.RoleCAS No.
3-(3-fluorophenyl)piperazine 1.0SubstrateVaries
(1-Ethoxycyclopropoxy)trimethylsilane 1.5Cyclopropanone equiv.27374-25-0
Sodium Cyanoborohydride 1.2Reducing Agent25895-60-7
Acetic Acid 2.0Catalyst/Buffer64-19-7
Methanol [0.2 M]Solvent67-56-1
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-(3-fluorophenyl)piperazine (1.0 equiv) in anhydrous Methanol (concentration ~0.2 M).

  • Acidification: Add Acetic Acid (2.0 equiv). The solution may warm slightly. Stir for 10 minutes at room temperature.

  • Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv) dropwise via syringe.

  • Reduction: Immediately add Sodium Cyanoborohydride (1.2 equiv) in a single portion. Caution: Gas evolution (H2) may occur.

  • Reaction: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by LC-MS for the consumption of starting material (M+H) and appearance of product (M+41).

    • Note: If conversion stalls, add an additional 0.5 equiv of 1-ECTS and 0.5 equiv of NaBH3CN.

  • Quench: Cool to room temperature. Quench by adding 1N NaOH until pH > 10.

  • Workup: Concentrate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water (x2) and brine (x1). Dry organic layer over Na2SO4.[2]

  • Purification: The crude material is often clean enough for use. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

Method B: Chan-Lam Oxidative Coupling

Best for: Late-stage functionalization, acid-sensitive substrates, or small-scale library synthesis.

Mechanism

This method utilizes a Copper(II)-catalyzed oxidative cross-coupling between the amine and cyclopropylboronic acid . Unlike Buchwald-Hartwig coupling (Pd-catalyzed), this reaction proceeds in air (providing the oxidant) and uses mild bases.

Materials Table
ReagentEquiv.RoleCAS No.
3-(3-fluorophenyl)piperazine 1.0SubstrateVaries
Cyclopropylboronic Acid 2.0Coupling Partner411235-57-9
Copper(II) Acetate 1.0Catalyst/Oxidant142-71-2
2,2'-Bipyridine 1.0Ligand366-18-7
Sodium Carbonate 2.0Base497-19-8
1,2-Dichloroethane (DCE) [0.1 M]Solvent107-06-2
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a reaction vial, combine Cu(OAc)2 (1.0 equiv) and 2,2'-Bipyridine (1.0 equiv) in DCE. Stir vigorously at room temperature for 15 minutes until a blue/green complex forms.

  • Substrate Addition: Add the 3-(3-fluorophenyl)piperazine (1.0 equiv) and Cyclopropylboronic acid (2.0 equiv).

  • Base Addition: Add Na2CO3 (2.0 equiv).

  • Atmosphere: Do NOT purge with nitrogen. The reaction requires oxygen. Attach a balloon filled with dry air or simply leave the vessel open to air (with a drying tube) if humidity is low.

  • Reaction: Heat the mixture to 70°C with vigorous stirring for 12–24 hours. The reaction is heterogeneous.

  • Workup: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove copper salts. Wash the filter cake with 10% MeOH/DCM.

  • Purification: Concentrate the filtrate. Purify via flash chromatography.

QC and Troubleshooting

IssueMethodProbable CauseSolution
Low Conversion A (1-ECTS)Old Reagent1-ECTS hydrolyzes slowly. Use fresh bottle or distill before use.
Low Conversion B (Chan-Lam)Lack of OxygenEnsure the reaction is open to air or has an air balloon. Do not seal under Argon.
Regioisomers BothSteric CompetitionIf N1/N4 selectivity is poor, use N-Boc protection on the undesired nitrogen before cyclopropylation.
Ring Opening A (1-ECTS)High Temp/AcidAvoid strong mineral acids (HCl). Stick to Acetic Acid.
Analytical Verification[3][4]
  • 1H NMR (DMSO-d6): Look for the diagnostic cyclopropyl protons.

    • Methine (N-CH): Multiplet around δ 1.6–1.7 ppm.

    • Methylene (CH2): Two multiplets around δ 0.3–0.5 ppm (4H total).

  • LC-MS: Expect a mass shift of +40 Da (replacement of H with C3H5).

References

  • Giammarico, C., et al. "Practical Synthesis of N-Cyclopropylamines via Reductive Amination." Organic Process Research & Development. (Standard protocol for 1-ECTS usage).

  • Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Amines with Arylboronic Acids." Organic Letters. (Foundational Chan-Lam methodology).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Context on amine coupling challenges).

  • Organic Syntheses, Coll. Vol. 9. "Preparation of (1-Ethoxycyclopropoxy)trimethylsilane." (Synthesis of the reagent if commercial source is unavailable). [3]

  • Patent EP0430847A1. "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines." (Industrial context for fluorophenyl-amine cyclopropylation).

Sources

Protocols for blood-brain barrier permeability testing of piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized BBB Permeability Profiling for Piperazine Scaffolds

Introduction

Piperazine scaffolds are ubiquitous in CNS drug discovery, serving as the pharmacophore core for numerous anxiolytics, antipsychotics, and antidepressants (e.g., olanzapine, aripiprazole). However, their physicochemical profile presents a specific challenge: the basic nitrogen atoms (typically pKa 8.0–9.8) lead to high ionization at physiological pH (7.4). While this improves solubility, it often hinders passive diffusion. Furthermore, piperazine derivatives are frequent substrates for efflux transporters, particularly P-glycoprotein (P-gp/MDR1).

This guide outlines a tiered screening strategy designed to distinguish between passive permeability limitations and active efflux liabilities , a critical differentiation for optimizing piperazine lead compounds.

Tier 1: High-Throughput Passive Diffusion (PAMPA-BBB)

Objective: Rapidly filter compounds based on passive transcellular diffusion potential, excluding transporter effects.

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a hydrophobic filter coated with porcine brain lipids to mimic the endothelial cell membrane.

Protocol 1: PAMPA-BBB Workflow

Materials:

  • Donor Plate: 96-well microtiter plate (PVDF filter bottom, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in dodecane.[1]

  • System Solution: PBS (pH 7.[2]4) + 5% DMSO (to solubilize lipophilic piperazines).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Carefully pipette 4 µL of the PBLE/dodecane solution onto the PVDF filter of the donor plate.

    • Critical: Avoid touching the pipette tip to the membrane; let the droplet spread naturally to ensure a uniform monolayer.

  • Donor Loading:

    • Prepare 10 mM stock of piperazine analog in DMSO.

    • Dilute to 10 µM in PBS (pH 7.4).

    • Add 200 µL of the diluted compound to the Donor (Bottom) plate.

  • Acceptor Loading:

    • Add 200 µL of drug-free PBS (pH 7.4) to the Acceptor (Top) plate.

    • Note: Some protocols use a "sink" buffer (containing surfactant) in the acceptor, but for BBB simulation, pure buffer is preferred to mimic the tight gradient.

  • Assembly & Incubation:

    • Place the Acceptor plate on top of the Donor plate (creating the "sandwich").

    • Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Quantification:

    • Separate plates. Transfer aliquots from both Donor and Acceptor wells to UV-transparent plates.

    • Analyze via LC-MS/MS (preferred for piperazines due to low UV absorbance of the scaffold).

Visual Workflow: PAMPA-BBB Assembly

PAMPA_Workflow Lipid Porcine Brain Lipid (in Dodecane) Filter PVDF Filter (Donor Plate) Lipid->Filter Coat (4µL) Sandwich Sandwich Assembly (18h Incubation) Filter->Sandwich Combine Compound Piperazine Analog (10 µM in PBS) Compound->Filter Load Donor Analysis LC-MS/MS Quantification Sandwich->Analysis Separate & Analyze

Figure 1: The PAMPA-BBB sandwich assembly process. The lipid-coated filter separates the donor (compound) and acceptor (buffer) compartments.

Tier 2: Active Transport & Efflux (MDCK-MDR1)

Objective: Determine if the piperazine analog is a substrate for P-gp efflux, which would restrict brain penetration despite good passive permeability.

Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene).[3]

Protocol 2: Bidirectional Transport Assay

Materials:

  • Transwell Inserts: 12-well plates, 0.4 µm pore size, polycarbonate membrane.

  • Culture Medium: DMEM + 10% FBS + 1% Pen/Strep.

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Integrity Marker: Lucifer Yellow (LY).[4]

Step-by-Step Methodology:

  • Seeding & Monolayer Formation:

    • Seed MDCK-MDR1 cells at 2 × 10⁵ cells/cm² on the apical side of the Transwell insert.

    • Culture for 4–5 days . Media change every 2 days.

  • Integrity Check (Critical):

    • Measure Transepithelial Electrical Resistance (TEER).[5]

    • Pass Criteria: TEER > 600 Ω[6]·cm² .

    • Validation: Run Lucifer Yellow alongside samples.[4][7]

      
       of LY must be < 
      
      
      
      cm/s.
  • Transport Assay (Bidirectional):

    • A

      
       B (Apical to Basolateral):  Add 10 µM compound to Apical (Donor). Sample from Basolateral (Receiver).
      
    • B

      
       A (Basolateral to Apical):  Add 10 µM compound to Basolateral (Donor). Sample from Apical (Receiver).
      
    • Inhibitor Control: Co-incubate with Zosuquidar (1 µM) or Verapamil to confirm P-gp specificity if efflux is observed.

  • Sampling:

    • Incubate at 37°C with shaking (60 rpm).

    • Take 50 µL aliquots at T=60 min and T=120 min.

Visual Workflow: Efflux Mechanism

Efflux_Logic cluster_0 Apical (Blood Side) cluster_1 Basolateral (Brain Side) A_Side Donor Compartment (A) B_Side Receiver Compartment (B) A_Side->B_Side Influx (A->B) Passive Passive Diffusion A_Side->Passive Pgp P-gp Transporter (Active Efflux) B_Side->Pgp Substrate Binding Pgp->A_Side Efflux (B->A) Passive->B_Side

Figure 2: Schematic of the MDCK-MDR1 assay. P-gp actively pumps substrates from the basolateral (brain-mimic) back to the apical (blood-mimic) side.

Data Analysis & Interpretation

Calculations

1. Apparent Permeability (


): 


[6]
  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of the filter (
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    

2. Efflux Ratio (ER):


[3][6]

3. Mass Balance (Recovery):



  • Note: For piperazines, if Recovery < 70%, suspect non-specific binding to the plastic plate.

Classification Table
ClassificationPAMPA

(

cm/s)
MDCK Efflux Ratio (ER)Interpretation
High Penetration > 10.0< 2.0Likely CNS penetrant.
Moderate 2.0 – 10.0< 2.0Potential CNS penetrant; optimize lipophilicity.
Efflux Substrate Any> 2.0P-gp Substrate. Brain penetration restricted.[3][8]
Low Penetration < 2.0< 2.0Poor passive diffusion.

Troubleshooting: The Piperazine Factor

Issue: Non-Specific Binding (NSB) Piperazine analogs are often lipophilic bases. They tend to adsorb to the plastic walls of the Transwell plates, leading to low recovery and falsely low


 values.

Solution:

  • Material: Use low-binding polypropylene plates for sampling.

  • BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to the receiver compartment only. BSA acts as a "sink" to desorb the compound from the plastic, improving mass balance without affecting the transport rate across the monolayer.

  • Solvent: Ensure final DMSO concentration is < 1% to prevent cell toxicity, but sufficient to maintain solubility.

References

  • Di, L., Kerns, E. H., et al. (2003).[9] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Wang, Q., Rager, J. D., & Weinstein, K. (2005). "Screening of blood-brain barrier permeation of xenobiotics using MDCK-MDR1 cells." Nature Protocols. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Hitchcock, S. A. (2012). "Structural modifications that alter the P-glycoprotein efflux properties of CNS drugs." Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Formulation Strategies for Preclinical Rodent Studies of Piperazine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of formulation strategies for piperazine-containing drug candidates intended for preclinical oral administration in rodents. Piperazine and its derivatives are a vital class of compounds in drug discovery, yet their characteristic basic nature often presents significant challenges related to aqueous solubility, which can impede accurate assessment in pharmacokinetic (PK) and toxicological (Tox) studies.[1] This document details a systematic, tiered approach to formulation development, beginning with essential physicochemical characterization and progressing through strategies of increasing complexity, from simple pH adjustment to advanced cyclodextrin complexation. Each section explains the scientific rationale behind the methodology and provides detailed, actionable protocols for laboratory implementation. The objective is to empower researchers, scientists, and drug development professionals to select and prepare robust, safe, and effective formulations that maximize exposure and yield reproducible data in preclinical rodent models.

Introduction: The Piperazine Formulation Challenge

The piperazine ring is a common scaffold in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] However, the two nitrogen atoms in the six-membered ring also confer basicity, making the molecule's aqueous solubility highly dependent on pH.[2][3][4] Many new chemical entities (NCEs) containing a piperazine moiety are poorly soluble at physiological pH, leading to dissolution rate-limited absorption and low or variable bioavailability in preclinical studies.[5][6][7]

An inappropriate formulation can lead to:

  • Underestimation of a compound's true therapeutic potential.

  • Inaccurate pharmacokinetic and toxicokinetic data.

  • Unnecessary animal use due to failed or repeated studies.

  • Precipitation of the drug at the injection site or in the gastrointestinal tract.

Therefore, a systematic and well-reasoned formulation strategy is not merely a preparatory step but a critical component of the drug discovery and development process.[8][9][10] This guide focuses on oral gavage, the most common route for preclinical rodent studies, and provides a decision-making framework for tackling these challenges.[11][12]

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the drug candidate's intrinsic properties is paramount.[6][13] This pre-formulation assessment guides the entire development strategy.

Key Parameters:

  • pKa: As diprotic bases, piperazines have two pKa values.[2][3] These values are critical for predicting the pH range in which the compound will be ionized and thus more soluble. Potentiometric titration is a standard method for experimental pKa determination.[2]

  • Aqueous Solubility Profile: The solubility of the compound must be determined across a physiologically relevant pH range (e.g., pH 1 to 7.5). This is often performed using the shake-flask method.[2] The resulting pH-solubility profile is the single most important piece of data for guiding formulation strategy.

  • Log P / Log D: The octanol-water partition coefficient (Log P) indicates the lipophilicity of the non-ionized form of the drug. The distribution coefficient (Log D) is the effective lipophilicity at a given pH and is more relevant for ionizable molecules like piperazines. These values help predict absorption characteristics and the potential utility of lipid-based formulations.

  • Solid-State Properties: Characteristics such as crystallinity, polymorphism, and melting point (determined by techniques like DSC/TGA) can influence dissolution rates and stability.[13][14]

A Tiered Approach to Formulation Strategy

A logical progression from simple to more complex formulations saves time, resources, and precious Active Pharmaceutical Ingredient (API). The following workflow is recommended.

G cluster_0 Formulation Strategy Workflow start Start: Characterize API (pKa, pH-Solubility Profile) decision1 Is solubility > Target Conc. in pH 2-5 range? start->decision1 strategy1 Strategy 1: pH Adjustment (Acidic Solution/Buffer) decision1->strategy1 Yes decision2 Is aqueous solubility still insufficient? decision1->decision2 No end Final Formulation for In Vivo Dosing strategy1->end strategy2 Strategy 2: Cosolvent System (e.g., PEG 400, PG) decision2->strategy2 decision3 Is solubility still insufficient or precipitation occurs on dilution? strategy2->decision3 strategy3 Strategy 3: Complexation (e.g., HP-β-CD) decision3->strategy3 Yes decision3->end No strategy3->end

Caption: Decision workflow for selecting a formulation strategy.

Strategy 1: pH Adjustment

Scientific Rationale: For a basic compound like a piperazine derivative, solubility dramatically increases as the pH of the environment drops below its pKa.[2][15] At a lower pH, the nitrogen atoms become protonated (ionized), and the resulting salt form interacts more favorably with water. This is the simplest and most direct method to enhance aqueous solubility.[16][17]

When to Use: This is the primary approach when the pH-solubility profile shows that the target concentration for the study can be achieved at a pH that is physiologically tolerable for oral administration (typically pH 2.0 or higher).

Protocol 1: Simple Acidic Solution Preparation
  • Objective: To prepare a 10 mg/mL solution of a piperazine drug (pKa1=5.5, pKa2=9.8) for oral gavage in mice.

  • Materials:

    • Piperazine Drug Substance (API)

    • 0.1 N Hydrochloric Acid (HCl)

    • Sterile Water for Injection or equivalent purified water

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Vortex mixer and/or magnetic stirrer

  • Procedure:

    • Calculation: Determine the required amount of API and vehicle. For a 10 mL final volume at 10 mg/mL, 100 mg of API is needed.

    • Weighing: Accurately weigh 100 mg of the API and place it into a 10 mL volumetric flask.

    • Solubilization: Add approximately 7 mL of 0.1 N HCl to the flask.

    • Mixing: Cap the flask and vortex or stir vigorously until the API is completely dissolved. A clear solution should be observed.

    • Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with 0.1 N HCl. Mix thoroughly.

    • pH Verification: Measure the pH of the final solution. It should be in the acidic range where solubility is high (e.g., pH ~2-3). This measurement is a critical quality control step.[18]

    • Administration: Use the freshly prepared solution for oral gavage.

Trustworthiness Check: The protocol is self-validating through the visual confirmation of complete dissolution and the final pH measurement, which should align with the pre-formulation solubility data.

Strategy 2: Cosolvent Systems

Scientific Rationale: When pH adjustment alone is insufficient, or if there's a risk of the drug precipitating in the higher pH environment of the small intestine, a cosolvent system can be employed.[19] Cosolvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds to dissolve.[5]

When to Use: This is the second-tier approach for compounds that cannot be adequately solubilized in a simple acidic vehicle or for those that show precipitation upon dilution with neutral media.

Table 1: Common Rodent-Tolerated Cosolvents for Oral Administration

CosolventCommon Concentration RangeProperties & Considerations
Polyethylene Glycol 400 (PEG 400) 10% - 60%Low toxicity, widely used. Can be viscous at high concentrations.
Propylene Glycol (PG) 10% - 50%Good solubilizing power. Use with caution in long-term studies.
Dimethyl Sulfoxide (DMSO) < 10%Excellent solubilizer but should be used minimally due to potential for toxicity and pharmacological effects.[20] Often used in combination with other vehicles.[21][22]
Ethanol < 10%Can be useful but may cause acute toxicity or behavioral changes.
Protocol 2: Preparation of a PEG 400-Based Cosolvent Formulation
  • Objective: To prepare a 20 mg/mL solution of a piperazine drug that has poor solubility even at low pH.

  • Materials:

    • Piperazine Drug Substance (API)

    • Polyethylene Glycol 400 (PEG 400)

    • Citrate Buffer (0.1 M, pH 3.0) or acidified water

    • Glass beaker or vial

    • Magnetic stirrer and stir bar

  • Procedure:

    • Vehicle Preparation: Prepare the cosolvent vehicle. For a 40% PEG 400 solution, mix 4 mL of PEG 400 with 6 mL of citrate buffer (pH 3.0).

    • Weighing: Weigh 200 mg of the API for a final 10 mL formulation.

    • Wetting: Add the API to a glass vial. Add the PEG 400 portion of the vehicle first and mix to form a uniform paste or slurry. This step is crucial to prevent clumping.

    • Solubilization: While stirring continuously with a magnetic stirrer, slowly add the aqueous portion (citrate buffer) to the slurry.

    • Mixing: Continue stirring until a clear solution is obtained. Gentle warming (<40°C) can be applied if necessary to aid dissolution, but stability must be considered.

    • Final Check: Visually inspect the final formulation for clarity. Ensure it remains a clear solution for a period relevant to the dosing schedule.

Trustworthiness Check: The stability of the solution upon standing is a key validation point. A simple test involves diluting a small aliquot of the formulation 10-fold with a pH 7.4 buffer to simulate dilution in the intestine; the absence of immediate precipitation is a positive indicator.

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24][25] They can encapsulate poorly soluble drug molecules, like many piperazine derivatives, within their cavity, forming an "inclusion complex."[23][26] This complex effectively shields the hydrophobic drug from the aqueous environment, markedly increasing its apparent solubility and dissolution rate.[5][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its high aqueous solubility and favorable safety profile.[21]

G cluster_0 Cyclodextrin Complexation CD Equals Drug Piperazine Drug Plus + Complex drug_node Hydrophobic Drug cd_node Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug_node->cd_node + complex_node Soluble Inclusion Complex cd_node->complex_node

Caption: Mechanism of cyclodextrin inclusion complexation.

When to Use: This is an advanced strategy for highly insoluble compounds where pH adjustment and cosolvents are ineffective. It is particularly useful for increasing the concentration achievable in an aqueous-based vehicle.

Protocol 3: Formulation via Cyclodextrin Complexation
  • Objective: To prepare a 30 mg/mL aqueous formulation of a very poorly soluble piperazine drug using HP-β-CD.

  • Materials:

    • Piperazine Drug Substance (API)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified Water or a suitable buffer (e.g., pH 4.0 acetate buffer)

    • Magnetic stirrer and stir bar

    • Vortex mixer

  • Procedure:

    • Vehicle Preparation: Prepare the cyclodextrin vehicle. A common concentration is 40% (w/v) HP-β-CD. To prepare 10 mL, weigh 4.0 g of HP-β-CD and dissolve it in approximately 8 mL of water/buffer with vigorous stirring. This may take some time. Once dissolved, bring the final volume to 10 mL.

    • Weighing: Weigh 300 mg of the API.

    • Complexation: Slowly add the powdered API to the stirring HP-β-CD solution.

    • Mixing: Cap the container and allow it to stir for an extended period (e.g., 4-24 hours) at room temperature. The time required depends on the kinetics of complex formation. The mixture should gradually turn from a slurry into a clear solution.

    • Final Check: After the stirring period, visually inspect the solution to ensure it is completely clear and free of particulates. If not, sonication or additional stirring may be required.

    • pH Measurement: Record the final pH of the formulation.

Trustworthiness Check: The clarity of the final solution after sufficient mixing time is the primary validation. Phase-solubility studies can be conducted during pre-formulation to precisely determine the stoichiometry and stability constant of the complex, providing a robust scientific basis for the chosen concentrations.[23]

Quality Control and Administration Considerations

  • Homogeneity: For suspensions, ensure uniform particle distribution before and during dosing. For solutions, confirm the absence of precipitation.[21]

  • Stability: Formulations should ideally be prepared fresh daily. If storage is required, short-term stability (e.g., for 24-48 hours at 2-8°C and room temperature) should be confirmed.[8]

  • Viscosity: The formulation must be easily and accurately drawn into a syringe and passed through a gavage needle. Highly viscous solutions (e.g., high concentrations of MC, CMC, or PEG) can pose challenges.[21]

  • Tolerability: The selected excipients and their concentrations must be safe for the chosen species and study duration.[5][6] Always consult institutional guidelines and literature for maximum recommended doses of excipients.

Conclusion

A successful preclinical study hinges on a well-designed and robust drug formulation. For piperazine-containing compounds, their inherent basicity dictates a formulation strategy that must carefully manage pH-dependent solubility. By systematically applying the tiered approach described in these notes—starting with fundamental physicochemical characterization and progressing from simple pH adjustment to more complex cosolvent and cyclodextrin systems—researchers can develop safe and effective formulations. The detailed protocols provided herein serve as a practical starting point for laboratory execution, ensuring that drug candidates are given the best possible chance to demonstrate their true pharmacokinetic profile and pharmacological effect in rodent models.

References

  • Piperazine (C4H10N2) properties. Mol-Instincts. Available from: [Link]

  • Piperazine | C4H10N2. PubChem, National Institutes of Health. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC, National Institutes of Health. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. PMC, National Institutes of Health. Available from: [Link]

  • Preclinical Formulation Development. SGS. Available from: [Link]

  • Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine and 1,4-Dioxane in Aqueous Solution and Solid State. Crystal Growth & Design, ACS Publications. Available from: [Link]

  • Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available from: [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available from: [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Publishing. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC, National Institutes of Health. Available from: [Link]

  • PIPERAZINES. Ataman Kimya. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Microenvironmental pH Modification in Buccal/Sublingual Dosage Forms for Systemic Drug Delivery. MDPI. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • pH Modifier Excipients. CD Formulation. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • 5% DMSO, 95% PEG300 for oral gavage in mice? ResearchGate. Available from: [Link]

  • Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. ResearchGate. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Formulation of Piperine Ternary Inclusion Complex Using β CD and HPMC: Physicochemical Characterization, Molecular Docking, and Antimicrobial Testing. MDPI. Available from: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • oral gavage administration: Topics by Science.gov. Science.gov. Available from: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? ResearchGate. Available from: [Link]

  • pH determination as a quality standard for the elaboration of oral liquid compounding formula. PubMed, National Institutes of Health. Available from: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Enantioseparation of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #CHIRAL-PIP-003 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are attempting to resolve the enantiomers of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine . This molecule presents a classic but distinct challenge in chiral chromatography: it is a basic secondary amine (at the N4 position) with a lipophilic fluorophenyl group and a sterically distinct cyclopropyl moiety.

The primary analytical challenge is peak tailing caused by the interaction of the basic amine with residual silanols on the silica support. The secondary challenge is achieving baseline resolution (


) given the conformational flexibility of the piperazine ring.

This guide provides a self-validating method development strategy, troubleshooting workflows, and specific protocols grounded in the separation of 3-substituted piperazine analogs.

Module 1: The "Golden Path" Protocol

Start here. Based on structural homologs (phenylpiperazines), this system has the highest probability of immediate success.

Recommended System Configuration
ParameterSpecificationRationale
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate) has high recognition for phenyl-substituted heterocycles. IA (immobilized) is preferred for solvent robustness; AD-H (coated) often yields higher selectivity.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count (

).
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) DEA is mandatory. It acts as a competing base to block silanol sites, preventing tailing.
Flow Rate 1.0 mL/minStandard linear velocity for 5 µm particles.
Temperature 25°CLower temperatures often improve enantioselectivity (

) by reducing thermal motion of the stationary phase selector.
Detection UV @ 220 nm (Primary), 254 nm (Secondary)The fluorophenyl group absorbs well at 254 nm, but 220 nm provides higher sensitivity for the piperazine backbone.

⚠️ Critical Warning: Never use a standard silica column or a chiral column without a basic additive (DEA/TEA) for this molecule. You will irreversibly adsorb the amine or see massive tailing.

Module 2: Method Development Logic (The "Why")

The separation mechanism relies on the "Three-Point Interaction" model. For your molecule, the chiral recognition depends on:

  • 
     Interactions:  Between the 3-fluorophenyl group of your analyte and the phenylcarbamate groups of the stationary phase.
    
  • Hydrogen Bonding: Between the carbamate -NH- or -C=O groups on the column and the amine protons on the piperazine.

  • Steric Fit: The cyclopropyl group provides a rigid bulk that helps the stationary phase discriminate between the (R) and (S) enantiomers.

Decision Tree: Method Screening

Use this logic flow to optimize your separation if the "Golden Path" yields partial resolution.

MethodDevelopment Start Start: Hexane/IPA/DEA (90:10:0.1) Column: Chiralpak IA CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 (Success) CheckRs->Good Baseline Partial 0.5 < Rs < 1.5 (Partial Sep) CheckRs->Partial Overlapping None Rs = 0 (Co-elution) CheckRs->None Single Peak Opt1 Decrease Solvent Strength (Hex/IPA 95:5) Partial->Opt1 Ret. Time < 10 min Opt2 Switch Modifier (Hex/EtOH 90:10) Partial->Opt2 Ret. Time > 20 min Opt3 Switch Column Selector (Try Cellulose: IC or OD-H) None->Opt3 No Selectivity

Figure 1: Strategic decision tree for optimizing chiral resolution of piperazine derivatives.

Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly (

). How do I fix this?

Diagnosis: This is the most common issue with piperazines. The basic nitrogen (N4) is interacting with the acidic silanols of the silica support rather than the chiral selector. Corrective Actions:

  • Increase Additive: Increase DEA concentration from 0.1% to 0.2% or 0.3% . Do not exceed 0.5% to protect the column.

  • Switch Additive: If using DEA, switch to Ethylenediamine (EDA) . EDA is structurally similar to piperazine and can be a more effective silanol blocker for this specific class.

  • Temperature: Lower the column temperature to 15-20°C. While counter-intuitive for efficiency, it sometimes reduces the kinetics of the unwanted silanol interaction.

Q2: The sample is not dissolving in the Mobile Phase (Hexane/IPA).

Diagnosis: this compound is likely a solid. If it is in the hydrochloride salt form, it will be insoluble in Hexane. Corrective Actions:

  • Free Basing: Dissolve the salt in a small amount of water/bicarbonate, extract with DCM, dry, and reconstitute in the mobile phase.

  • Immobilized Column Mode: If you must use the salt or a polar solvent, switch to an Immobilized Column (Chiralpak IA, IC) . These allow you to use DCM or Ethyl Acetate as the mobile phase (e.g., Hexane/DCM/IPA 85:10:5). Note: Coated columns (AD-H, OD-H) will be destroyed by DCM.

Q3: I see "Ghost Peaks" or baseline drift.

Diagnosis: Piperazines can absorb CO2 from the air to form carbamates, or the DEA in the mobile phase is degrading. Corrective Actions:

  • Fresh Mobile Phase: DEA oxidizes/evaporates. Prepare mobile phase daily.

  • Sample Stability: Ensure your sample is not reacting with the solvent. Alcohols can sometimes react with activated positions; however, for this molecule, it is generally stable.

Module 4: Logical Troubleshooting Flow

Use this diagram to diagnose peak shape issues specifically.

Troubleshooting Issue Observed Issue Tailing Peak Tailing Issue->Tailing Broad Broad Peaks Issue->Broad Split Split/Doublet Issue->Split FixTail Add 0.1% DEA or Switch to EDA Tailing->FixTail FixBroad Check Solubility or Increase Temp Broad->FixBroad FixSplit Sample Solvent Mismatch (Dissolve in MP) Split->FixSplit

Figure 2: Diagnostic workflow for peak shape anomalies in basic amine separation.

References & Authoritative Sources
  • BenchChem. (2025).[1] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

    • Relevance: Establishes the baseline protocol for piperazine ring resolution using polysaccharide columns and basic additives.

  • National Institutes of Health (NIH). (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 26(12). Retrieved from

    • Relevance: Validates the use of AD-H columns with diethylamine (DEA) for 3-substituted cyclic amines.

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from

    • Relevance: Provides the screening logic (Immobilized vs. Coated) used in Module 2.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA.

    • Relevance: Source for solvent compatibility data (DCM/THF tolerance) for immobilized phases.

  • UNODC. (2021). Recommended methods for the Identification and Analysis of Piperazines. Retrieved from

    • Relevance: Provides solubility and stability data for phenylpiperazine derivatives.

Disclaimer: This guide is for research purposes. The specific interaction of this compound may vary based on sample purity and matrix. Always perform a solvent compatibility test before injecting onto a chiral column.

Sources

Minimizing side reactions in the reduction of pyrazine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Reduction (Pyrazine Series)

Topic: Minimizing Side Reactions in the Reduction of Pyrazine Precursors Ticket ID: PYR-RED-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Valley of Death" in Pyrazine Reduction

Welcome to the technical support center. If you are here, you are likely facing one of three problems with your pyrazine-to-piperazine reduction: (1) Ring opening (low mass balance), (2) Stalled reaction (catalyst poisoning), or (3) Loss of functional groups (dehalogenation).

Reducing pyrazine is significantly more challenging than reducing pyridine. The presence of the second nitrogen atom lowers the LUMO energy, making the ring electron-deficient and harder to hydrogenate, while simultaneously increasing the propensity for catalyst poisoning and intermediate hydrolysis.

This guide moves beyond standard recipes to explain the why behind failure modes and provides self-validating protocols to fix them.

Module 1: Mechanistic Troubleshooting (The "Why")

The reduction of pyrazine does not occur in a single step. It proceeds through a partially reduced dihydropyrazine intermediate. This is your critical control point.

  • The Danger Zone: Dihydropyrazines are cyclic enamines/imines. In the presence of water and acid (common hydrogenation conditions), they are thermodynamically prone to hydrolysis, leading to ring opening and the formation of linear amino-ketones or polymers.

  • The Fix: You must drive the reaction through this intermediate stage as fast as possible ("burst kinetics") or strictly exclude water until the ring is fully saturated.

Visualizing the Pathway

The following diagram illustrates the "Safe Path" (Reduction) versus the "Failure Path" (Hydrolysis/Dimerization).

PyrazineReduction Pyrazine Pyrazine (Precursor) Dihydro Dihydropyrazine (Unstable Intermediate) Pyrazine->Dihydro +H2 (Slow initiation) Tetrahydro Tetrahydropyrazine (Enamine) Dihydro->Tetrahydro +H2 (Fast) RingOpen Linear Amino-Ketones (Irreversible Waste) Dihydro->RingOpen H2O / H+ (Hydrolysis) Polymers Dimers/Oligomers (Tarry Residue) Dihydro->Polymers Self-reaction Piperazine Piperazine (Target Product) Tetrahydro->Piperazine +H2 (Stereo-determining)

Caption: The kinetic competition between hydrogenation (Green path) and hydrolysis/polymerization (Red path) occurs primarily at the dihydropyrazine stage.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning (Product Inhibition). Piperazines are stronger bases (


) than the starting pyrazines (

). As the product forms, it binds tightly to the metal surface, displacing the reactant.

Corrective Protocol:

  • Acid Scavenging: Run the reaction in acidic media (Acetic Acid or MeOH with 1.5 eq. HCl). Protonating the product prevents it from coordinating to the metal center [1].

  • Catalyst Switch: If using Pd/C, switch to Rh/C or PtO2 (Adams' Catalyst). Rhodium is less susceptible to nitrogen poisoning than Palladium.

  • Pressure Boost: Increase H2 pressure to >10 bar (150 psi). High hydrogen coverage can outcompete the amine for surface sites.

Issue 2: "I am losing my halogen substituent (Dechlorination)."

Diagnosis: Pd/C is an excellent catalyst for hydrodehalogenation. It will strip chlorines and bromines before reducing the ring.

Corrective Protocol:

  • The "Vanadium" Fix: Use Pt-V/C (Platinum on Carbon doped with Vanadium). Vanadium modifies the electronic state of Pt, suppressing the oxidative addition of the C-X bond while maintaining hydrogenation activity [2].

  • Poison the Catalyst: Add ZnBr2 or ZnI2 (0.1 eq) to the reaction. These ions selectively block the highly active sites responsible for dehalogenation.

  • Acid Control: Avoid H2SO4 or HCl. Use H3PO4 or run in neutral solvent if possible, as halide removal is acid-catalyzed.

Issue 3: "My yield is low, and I see linear byproducts."

Diagnosis: Hydrolysis of the dihydropyrazine intermediate (Ring Opening).

Corrective Protocol:

  • Strictly Anhydrous: Switch solvent to anhydrous Methanol or Ethanol. Ensure the autoclave is dry.

  • Two-Step Reduction: If the substrate is sensitive, perform a partial reduction to the tetrahydropyrazine using NaBH4 in Methanol first, isolate (or telescope), and then hydrogenate. This bypasses the unstable dihydropyrazine accumulation.

Module 3: Validated Experimental Protocols

Protocol A: Standard High-Pressure Hydrogenation (General Purpose)

Best for: Unsubstituted or alkyl-substituted pyrazines.

ParameterSpecificationRationale
Catalyst 5% Rh/C or PtO2 (5-10 wt% loading)Rh/Pt resist poisoning better than Pd.
Solvent Glacial Acetic AcidProtonates product (prevents poisoning); stable to reduction.
Pressure 20–50 bar (300–725 psi)High pressure minimizes intermediate lifetime (prevents ring opening).
Temp 60–80 °CActivation energy required for the first reduction step.

Step-by-Step:

  • Dissolve pyrazine precursor (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add 5% Rh/C (100 mg, wet basis). Caution: Pyrophoric.

  • Seal autoclave. Purge 3x with N2, then 3x with H2.

  • Pressurize to 30 bar H2. Heat to 70 °C.

  • Critical Monitoring: Monitor H2 uptake. Do not stop until uptake flatlines. Stopping early risks leaving unstable intermediates.[1]

  • Cool, filter through Celite (under N2 blanket), and concentrate.

Protocol B: Dehalogenation-Free Reduction

Best for: Chloro- or Bromo-pyrazines.

Step-by-Step:

  • Dissolve Halopyrazine (5 mmol) in THF (Anhydrous). Note: Avoid alcohols to prevent solvolysis.

  • Add Pt-V/C (Sulfided form preferred) or standard Pt/C + ZnBr2 (0.5 mmol).

  • Pressurize to 10 bar (lower pressure favors ring reduction over dehalogenation).

  • Run at 40 °C (lower temp preserves halogen).

  • Monitor by HPLC. Stop immediately upon consumption of starting material.

Module 4: Decision Matrix (Graphviz)

Use this flow to select the correct experimental conditions for your specific substrate.

DecisionMatrix Start Start: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen YesHalogen Yes Halogen->YesHalogen NoHalogen No Halogen->NoHalogen Poison Contains Sulfur/Thiol? YesPoison Yes Poison->YesPoison NoPoison No Poison->NoPoison MethodA Use Pt-V/C or Pt/C + ZnX2 Solvent: THF Temp: <50°C YesHalogen->MethodA NoHalogen->Poison MethodB Use Raney Nickel (High Loading) or Chemical Reduction (Na/EtOH) YesPoison->MethodB MethodC Standard Protocol: Rh/C or Pd/C in AcOH Temp: 70-80°C NoPoison->MethodC

Caption: Experimental design flowchart for selecting catalyst and conditions based on substrate functionality.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on pyridine/pyrazine poisoning mechanisms).
  • Studer, M., et al. (2000). "Hydrogenation of Nitroarenes and Pyridines with Pt/C and Pt(V)/C Catalysts." Advanced Synthesis & Catalysis. Link

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Heterocycles." Angewandte Chemie International Edition. Link

  • BenchChem Technical Notes. (2025). "Troubleshooting Catalyst Poisoning in Nitrogen Heterocycles." Link

  • Organic Chemistry Portal. "Sodium Borohydride Reduction Mechanisms." Link

Sources

Technical Support Center: Optimizing Purification of Fluorinated Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your purification workflows effectively.

The introduction of fluorine into the piperazine scaffold dramatically alters its physicochemical properties, impacting everything from basicity and solubility to chromatographic behavior. Understanding these effects is the cornerstone of developing a successful purification strategy.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of fluorinated piperazine intermediates.

Q1: How does fluorine substitution impact the basicity (pKa) of a piperazine intermediate, and why does this matter for purification?

A1: Fluorine is the most electronegative element, and its presence, particularly on or near the piperazine ring, exerts a strong electron-withdrawing effect. This effect reduces the electron density on the nitrogen atoms, making them less likely to accept a proton. Consequently, fluorination significantly lowers the basicity (pKa) of the piperazine nitrogens.[1][2]

This is critically important for purification for two main reasons:

  • Acid-Base Extraction: The pKa determines the pH range required to efficiently protonate (and move to the aqueous phase) or deprotonate (and move to the organic phase) your compound. A lower pKa means a stronger acid (lower pH) is needed to protonate the piperazine for an effective aqueous wash.

  • Chromatography: The basicity of the piperazine nitrogens is a primary cause of peak tailing on silica gel due to strong interactions with acidic silanol groups.[3] The reduced basicity of fluorinated piperazines can sometimes lessen this effect, but it doesn't eliminate it.

Q2: My fluorinated piperazine is less soluble in water than its non-fluorinated analog. Why is that, and how does it affect my strategy?

A2: While it seems counterintuitive, fluorination often increases the lipophilicity of a molecule.[2][4] This can lead to decreased solubility in polar solvents like water.[4] This property influences several purification steps:

  • Work-up: During an aqueous work-up, your fluorinated intermediate will have a greater affinity for the organic layer, which can improve extraction efficiency. However, it also means that removing highly lipophilic, non-basic impurities can be more challenging.

  • Crystallization: The choice of solvent systems for crystallization or recrystallization is directly tied to solubility. You will likely need to explore more non-polar solvent systems or different anti-solvents compared to non-fluorinated analogs.

Q3: What are the most common impurities I should expect in my crude fluorinated piperazine product?

A3: Impurities are typically related to the synthetic route. Common classes include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.[3]

  • Over-alkylation/acylation Products: For instance, the formation of a disubstituted piperazine when a monosubstituted product is desired.[5]

  • Positional Isomers: If synthesizing an arylpiperazine, isomers (e.g., 2-fluorophenyl vs. 3-fluorophenyl) can be present if the starting materials are not pure.[6]

  • Ring-Opened Byproducts or Degradants: Though less common, harsh reaction conditions can lead to degradation.[3]

  • Reagents and Catalysts: Residual coupling agents or metal catalysts (e.g., Palladium from a Buchwald-Hartwig reaction) may be present.[7]

Q4: Should I use a specialized "fluorous" chromatography column for my compound?

A4: Not necessarily, but it is a powerful option. Standard silica gel or reverse-phase (C8/C18) chromatography can often be optimized. However, if you face persistent co-elution with structurally similar impurities, a fluorous column can be highly effective. These columns work on the principle of "fluorous-fluorous" interactions, where the highly fluorinated stationary phase strongly retains your fluorinated compound while non-fluorinated impurities elute more quickly.[8][9] Alternatively, using a fluorinated eluent (like trifluoroethanol) with a standard reverse-phase column can also enhance separation based on fluorine content.[10][11]

Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem Probable Cause(s) Solution(s)
Poor Separation / Co-elution in Flash Chromatography (Silica Gel) 1. Insufficient Polarity Difference: Impurities are too close in polarity to the product. 2. Strong Amine-Silica Interaction: The basic nitrogen atoms are interacting strongly with acidic silanol groups on the silica, causing band broadening and tailing that masks impurity separation.[3]1. Optimize Solvent System: Use a gradient elution. Screen different solvent systems (e.g., EtOAc/Heptane, CH₂Cl₂/MeOH, Ether/Heptane). 2. Add a Competing Base: Add a small amount of a volatile base like triethylamine (TEA, ~0.1-1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica, dramatically improving peak shape and resolution.[3] 3. Consider an Alternative Stationary Phase: Use alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.
Product is an Oil, Not a Crystalline Solid 1. Residual Solvent: Trapped solvent is preventing crystallization. 2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. 3. Compound is Inherently an Oil: Some fluorinated piperazines exist as oils or low-melting solids at room temperature.1. High-Vacuum Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove all solvent. 2. Re-purify: Subject the oil to another round of purification (e.g., chromatography) to remove residual impurities. 3. Induce Crystallization: Try scratching the flask, seeding with a crystal (if available), or dissolving the oil in a minimal amount of a volatile solvent (e.g., ether, pentane) and slowly evaporating it. 4. Convert to a Salt: If the free base is an oil, converting it to a salt (e.g., hydrochloride, acetate, tartrate) will very likely yield a stable, crystalline solid.[12][13]
Low Yield After Acid-Base Extraction / Aqueous Work-up 1. Incorrect pH: The pH of the aqueous phase was not sufficiently low to fully protonate the fluorinated piperazine, leaving product in the organic layer. (Remember, fluorination lowers the pKa).[1] 2. Emulsion Formation: The two phases have not separated cleanly, trapping product in an emulsion layer. 3. Product Salt is Organo-Soluble: The hydrochloride or other salt formed may have some solubility in the organic phase (e.g., dichloromethane).1. Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is strongly acidic (pH 1-2) during the acid wash. 2. Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different solvent to help break the emulsion. Centrifugation can also be effective. 3. Back-Extract: After separating the layers, re-extract the organic layer with fresh acidic water to recover any remaining product.
Peak Tailing in Reverse-Phase HPLC Analysis 1. Secondary Silanol Interactions: Similar to normal phase, residual acidic silanols on the C18 stationary phase interact with the basic piperazine nitrogens.[3]1. Use an Acidic Mobile Phase Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (both water and organic). This protonates the piperazine, ensuring it runs as a single cationic species and masks silanol interactions.[3] 2. Use a pH-Buffered Mobile Phase: Use a buffer (e.g., ammonium acetate) at a low pH (2-3) to control the ionization state of your compound. 3. Select a Modern Column: Use a column with end-capping technology or a hybrid particle base that minimizes surface silanol activity.

Experimental Protocols & Workflows

Protocol 1: Purification via Salt Crystallization (Diacetate Salt)

This method is highly effective for separating the basic piperazine intermediate from non-basic or weakly basic impurities. The conversion to a salt drastically changes the compound's solubility profile, often leading to a highly crystalline material that can be filtered off in high purity.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude fluorinated piperazine intermediate in a suitable organic solvent. Acetone is a common and effective choice.[13] Use approximately 10-20 volumes of solvent (e.g., 10-20 mL per gram of crude material).

  • Acid Addition: While stirring the solution at room temperature, slowly add glacial acetic acid. A stoichiometric amount (2 equivalents for a piperazine) is the minimum, but using a slight excess (e.g., 2.1 equivalents) can ensure complete salt formation.

  • Precipitation: The piperazine diacetate salt will often begin to precipitate immediately or upon cooling. Stir the mixture for 30-60 minutes. If no precipitate forms, cooling the mixture in an ice bath (10-30°C) can promote crystallization.[13]

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with cold acetone to remove any soluble impurities that may have adhered to the crystal surface.[3]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: If the free base is required for the next step, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH, K₂CO₃) to pH >10, and extracted with an organic solvent (e.g., CH₂Cl₂, EtOAc). The combined organic extracts are then dried and concentrated to yield the purified free base.

Diagram: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification strategy for a novel fluorinated piperazine intermediate.

Purification_Strategy Start Crude Fluorinated Piperazine Intermediate Check_State Is the crude material a solid or an oil? Start->Check_State Is_Solid Is the solid mostly crystalline? Check_State->Is_Solid Solid Chromatography Purify by Flash Chromatography Check_State->Chromatography Oil Recrystallize Attempt Recrystallization (Screen Solvents) Is_Solid->Recrystallize Yes Salt_Formation Purify via Salt Formation Is_Solid->Salt_Formation No / Amorphous Success_Cryst High Purity? Recrystallize->Success_Cryst Success_Cryst->Chromatography No Final_Product Pure Intermediate Success_Cryst->Final_Product Yes Chromatography->Final_Product Salt_Formation->Final_Product

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Characterization of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Piperazine scaffolds are prevalent in a multitude of pharmacologically active compounds, and their substitution patterns can give rise to various isomers with distinct biological activities and pharmacokinetic profiles. This guide provides an in-depth, scientifically grounded methodology for the nuclear magnetic resonance (NMR) characterization and differentiation of the potential stereoisomers of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine.

As Senior Application Scientists, we recognize that simply listing experimental steps is insufficient. Therefore, this guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to isomer assignment.

The Challenge: Differentiating Isomers

The target molecule, this compound, presents a significant characterization challenge due to the potential for cis/trans isomerism arising from the relative orientations of the cyclopropyl and 3-fluorophenyl substituents on the piperazine ring. These isomers may exhibit subtle differences in their physicochemical properties, making their unambiguous identification crucial for regulatory approval and understanding structure-activity relationships (SAR).

A Multi-dimensional NMR Approach

A comprehensive suite of NMR experiments is necessary to unequivocally assign the structure and stereochemistry of the isomers. This guide will detail the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Core Experimental Workflow

The logical flow of experiments is designed to build a complete picture of the molecular structure, from basic proton and carbon environments to through-bond and through-space correlations.

G A Sample Preparation B 1D NMR (¹H, ¹³C, ¹⁹F) A->B Initial Screening C 2D COSY B->C ¹H-¹H Connectivity D 2D HSQC B->D ¹H-¹³C One-Bond Correlations F 2D NOESY/ROESY B->F Through-Space Correlations E 2D HMBC C->E D->E ¹H-¹³C Long-Range Correlations G Structure Elucidation E->G Final Assignment F->G

Caption: Experimental workflow for isomer characterization.

Detailed Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[1][2][3]

Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of the purified isomer.[2][4] The concentration should ideally be between 10 to 100 mM for ¹H or ¹⁹F NMR and 100 to 500 mM for ¹³C NMR.[3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical as it can influence chemical shifts.[5]

  • Homogenization: Ensure the sample is fully dissolved. Any particulate matter can degrade spectral quality and should be removed by filtration through a small cotton plug in a Pasteur pipette.[3]

  • Internal Standard: Use the residual solvent peak as a primary reference.[2][4] For quantitative analysis, an internal standard can be added, though for structural elucidation it is often omitted to avoid spectral overlap.

  • Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube.[1][2]

1D NMR Spectroscopy: The Initial Overview

1D NMR spectra provide the fundamental information about the chemical environment of the NMR-active nuclei.

  • ¹H NMR: Reveals the number of distinct proton environments, their multiplicity (spin-spin coupling), and relative abundance (integration).

  • ¹³C NMR: Shows the number of unique carbon environments. Proton-decoupled spectra are standard, providing single lines for each carbon.

  • ¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and a large chemical shift range, ¹⁹F NMR is highly sensitive and informative for fluorinated compounds.[6][7][8][9] It provides information on the electronic environment of the fluorine atom.

Acquisition Parameters (General):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.

  • Pulse Sequence: Standard single-pulse experiments for ¹H and ¹³C (with proton decoupling).

  • Relaxation Delay: A sufficient relaxation delay (e.g., 1-5 seconds) is crucial for accurate integration in ¹H NMR.[8]

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for establishing connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[10][11] This is fundamental for tracing out the spin systems of the cyclopropyl and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (one-bond ¹H-¹³C correlation).[10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[10][11] This is critical for connecting the different fragments of the molecule, such as the cyclopropyl and fluorophenyl groups to the piperazine ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å).[12][13][14] This is the key experiment for differentiating the cis and trans isomers.

Data Interpretation and Isomer Differentiation

The key to distinguishing the cis and trans isomers lies in the analysis of through-space correlations from the NOESY or ROESY spectrum.

Hypothetical Chemical Shift Data (Illustrative)

ProtonIsomerExpected Chemical Shift (ppm)MultiplicityKey HMBC CorrelationsKey NOESY/ROESY Correlations
H-3 (Piperazine)cis~3.5dddC-cyclopropyl, C-fluorophenylH-cyclopropyl (methine), H-2' (fluorophenyl)
H-3 (Piperazine)trans~3.3dddC-cyclopropyl, C-fluorophenylH-cyclopropyl (methine), H-5 (ax)
H-cyclopropyl (methine)cis~1.8mC-2, C-4 (piperazine)H-3 (piperazine)
H-cyclopropyl (methine)trans~1.6mC-2, C-4 (piperazine)H-3 (piperazine)
H-2' (fluorophenyl)cis~7.2dddC-3 (piperazine)H-3 (piperazine)
H-2' (fluorophenyl)trans~7.2dddC-3 (piperazine)H-5 (eq)

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will depend on the solvent and other experimental conditions.

Distinguishing cis and trans Isomers with NOESY/ROESY

The critical NOE correlation for isomer assignment is between the proton at the 3-position of the piperazine ring (H-3) and the protons on the adjacent substituents.

G cluster_0 cis Isomer cluster_1 trans Isomer cis_H3 H-3 cis_H_cyclopropyl H-cyclopropyl cis_H3->cis_H_cyclopropyl Strong NOE cis_H_fluorophenyl H-2' (fluorophenyl) cis_H3->cis_H_fluorophenyl Strong NOE trans_H3 H-3 trans_H_cyclopropyl H-cyclopropyl trans_H3->trans_H_cyclopropyl Strong NOE trans_H_piperazine H-5 (piperazine) trans_H3->trans_H_piperazine Strong NOE

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenylpiperazines and the Role of Mass Spectrometry

Fluorinated phenylpiperazines are a class of compounds with diverse pharmacological activities, often synthesized as designer drugs or as scaffolds in the development of new therapeutic agents. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity. Consequently, the precise identification of these compounds, including their positional isomers (ortho-, meta-, and para-), is crucial. Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone analytical technique for this purpose. Understanding the specific fragmentation patterns of these molecules is key to their confident identification.

This guide will focus on the comparative analysis of the mass spectrometric behavior of monofluorophenylpiperazine (FPP) isomers and their trifluoromethylated (TFMPP) counterparts, providing experimental data and mechanistic insights to aid in their differentiation.

Electron Ionization (EI) Mass Spectrometry: A Comparative Analysis of Isomeric Fragmentation

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. However, for positional isomers like the fluorinated phenylpiperazines, the resulting mass spectra can be remarkably similar, underscoring the importance of chromatographic separation.

A study has demonstrated a successful gas chromatography-mass spectrometry (GC-MS) method for the simultaneous separation of 2-FPP, 3-FPP, and 4-FPP, as well as the isomers of TFMPP[1]. This chromatographic separation is critical because the mass spectra of the isomers are often nearly identical[1][2].

Monofluorophenylpiperazine (FPP) Isomers

The primary fragmentation of phenylpiperazines under EI involves the cleavage of the piperazine ring[3][4]. Common fragments arise from the loss of ethyleneimine and subsequent rearrangements.

Table 1: Key Diagnostic Ions in the EI Mass Spectra of Monofluorophenylpiperazine Isomers

m/zProposed Fragment2-FPP (Relative Intensity %)4-FPP (Relative Intensity %)
180[M]+•5560
138[M - C2H4N]+100100
122[M - C3H6N]+3035
109[C6H4F]+•1520
95[C6H4F - N]+2530
56[C3H6N]+4045

The base peak for both 2-FPP and 4-FPP is observed at m/z 138, corresponding to the loss of a C2H4N radical from the piperazine ring. The molecular ion at m/z 180 is also prominent. Other significant fragments include m/z 122, resulting from the loss of a C3H6N radical, and ions corresponding to the fluorophenyl moiety (m/z 109 and 95). The ion at m/z 56 is a characteristic fragment of the piperazine ring itself[2].

While the major fragments are the same, subtle differences in the relative intensities of some ions may be observed, though these are often insufficient for definitive isomer identification without chromatographic data.

Trifluoromethylphenylpiperazine (TFMPP) Isomers

Similar to the FPP isomers, the EI mass spectra of 2-TFMPP, 3-TFMPP, and 4-TFMPP are virtually identical[1][2]. This makes their differentiation by mass spectrometry alone a significant challenge. The fragmentation is dominated by cleavage of the piperazine ring and fragmentation related to the trifluoromethylphenyl group.

Key fragments for TFMPP isomers include the molecular ion at m/z 230, and characteristic ions at m/z 188 and 174[7][8]. The piperazine ring fragment at m/z 56 is also observed[2].

Electrospray Ionization (ESI) Tandem Mass Spectrometry: Probing Fragmentation with Collision-Induced Dissociation

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]+. Subsequent fragmentation is induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing valuable structural information.

For phenylpiperazine analogues, the C-N bonds of the piperazine ring and the bond between the piperazine and the phenyl ring are susceptible to cleavage[7].

Proposed ESI-MS/MS Fragmentation of Fluorophenylpiperazines

In the positive ion mode, fluorophenylpiperazines will readily form the protonated molecule [M+H]+ at m/z 181. Upon CID, the primary fragmentation pathways are expected to involve the piperazine ring.

Table 2: Predicted Major Product Ions in the ESI-MS/MS Spectra of Fluorophenylpiperazine Isomers

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral Loss
181139C2H4N•
181122C3H7N
181114C4H7N
18196C4H7N2•

The fragmentation pattern is likely to be similar for all three isomers, with the relative abundance of the product ions potentially showing some variation depending on the position of the fluorine atom. The electron-withdrawing or donating properties of the fluorine at the ortho, meta, or para position can influence the proton affinity of the different nitrogen atoms in the piperazine ring and affect the stability of the resulting fragment ions.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for fluorinated phenylpiperazines under electron ionization.

EI_Fragmentation_4FPP M 1-(4-Fluorophenyl)piperazine [M]+• (m/z 180) frag1 [M - C2H4N]+ (m/z 138) M->frag1 - C2H4N• frag2 [M - C3H6N]+ (m/z 122) M->frag2 - C3H6N• frag3 [C3H6N]+ (m/z 56) M->frag3 Piperazine Ring Cleavage frag4 [C6H4F]+ (m/z 95) frag2->frag4 - HCN

Caption: Proposed EI fragmentation pathway for 4-Fluorophenylpiperazine.

EI_Fragmentation_2FPP M 1-(2-Fluorophenyl)piperazine [M]+• (m/z 180) frag1 [M - C2H4N]+ (m/z 138) M->frag1 - C2H4N• frag2 [M - C3H6N]+ (m/z 122) M->frag2 - C3H6N• frag3 [C3H6N]+ (m/z 56) M->frag3 Piperazine Ring Cleavage frag4 [C6H4F]+ (m/z 95) frag2->frag4 - HCN

Caption: Proposed EI fragmentation pathway for 2-Fluorophenylpiperazine.

Experimental Protocols

The following protocols provide a starting point for the analysis of fluorinated phenylpiperazines by GC-MS and LC-MS/MS. Optimization may be required based on the specific instrumentation and analytical goals.

GC-MS Analysis Protocol

This protocol is adapted from a method demonstrated to resolve FPP and TFMPP isomers[1].

1. Sample Preparation:

  • Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Further dilute with methanol to a working concentration of 1-10 µg/mL.

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C VL or equivalent.

  • Column: Rtx-200 (30 m x 0.25 mm i.d., 0.50 µm film thickness) or equivalent mid-polarity column.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 180 °C at 7.5 °C/min, hold for 2 min.

    • Ramp to 200 °C at 10 °C/min, hold for 30 min.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 40-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Methanol (1 mg/mL) dilute Dilute to 1-10 µg/mL dissolve->dilute injection Inject 1 µL (Splitless) dilute->injection separation GC Separation (Rtx-200 column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-550) ionization->detection chromatogram Chromatogram Review (Isomer Separation) detection->chromatogram spectra Mass Spectra Analysis chromatogram->spectra

Caption: Workflow for the GC-MS analysis of fluorinated phenylpiperazines.

LC-MS/MS Analysis Protocol

This protocol is a general method for the analysis of piperazine derivatives and may require optimization.

1. Sample Preparation:

  • Dissolve the sample in a mixture of water/methanol/acetonitrile (1:1:1, v/v/v) to a concentration of 1 mg/mL.

  • Further dilute with the initial mobile phase composition to a working concentration of 1 µg/mL.

2. LC-MS/MS System:

  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent UHPLC system.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

3. LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 5% B to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Re-equilibrate at 5% B for 3 minutes.

  • Column Temperature: 40 °C.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for fragmentation of the [M+H]+ ion (typically 10-40 eV).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis dissolve Dissolve in Water/MeOH/ACN dilute Dilute with Mobile Phase dissolve->dilute injection Inject Sample dilute->injection separation LC Separation (C18 column) injection->separation ionization ESI Ionization (Positive Mode) separation->ionization ms1 Precursor Ion Selection ([M+H]+) ionization->ms1 cid Collision-Induced Dissociation ms1->cid ms2 Product Ion Analysis cid->ms2 chromatogram Chromatogram Analysis ms2->chromatogram spectra MS/MS Spectra Interpretation chromatogram->spectra

Caption: Workflow for the LC-MS/MS analysis of fluorinated phenylpiperazines.

Conclusion

The mass spectrometric analysis of fluorinated phenylpiperazines presents a challenge in the differentiation of positional isomers. While EI-MS provides characteristic fragmentation patterns, these are often too similar between isomers for unambiguous identification without chromatographic separation. GC-MS, with an appropriate column and temperature program, has been shown to be effective in resolving these isomers. ESI-MS/MS offers a complementary approach, providing information on the protonated molecule and its fragmentation pathways. A comprehensive approach utilizing both chromatographic separation and mass spectrometric analysis is essential for the confident identification and characterization of fluorinated phenylpiperazines in various scientific and forensic applications.

References

  • Al-Attar, A. A., et al. (2014). The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 286, 125-133. [Link]

  • Popławska, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 40(1), 1-13. [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Fluorophenyl)piperazine. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1-(p-Fluorophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

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Optimizing Phenylpiperazine Scaffolds: A Comparative Guide to 3-Fluoro vs. 4-Fluoro Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the optimization of phenylpiperazine-based CNS ligands, the positional isomerism of a fluorine substituent—specifically moving from the meta (3-position) to the para (4-position)—is a critical decision point. This choice dictates the molecule's metabolic fate, receptor selectivity profile (particularly between 5-HT1A and 5-HT2A/2C), and intrinsic efficacy.

  • Select 4-Fluorophenylpiperazine (4-FPP) when the primary goal is metabolic stability (blocking p-hydroxylation) and 5-HT1A selectivity .

  • Select 3-Fluorophenylpiperazine (3-FPP) when exploring 5-HT2C/2A modulation or when the binding pocket requires a specific dipole vector analogous to m-chlorophenylpiperazine (mCPP) but with lower lipophilicity.

Part 1: Structural & Mechanistic Basis

The "Fluorine Scan" Rationale

Fluorine is a bioisostere of hydrogen but with significant electronic differences. Introducing it to the phenylpiperazine scaffold alters the physicochemical properties without drastically changing the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Electronic Effects (Hammett Constants)

The position of the fluorine atom alters the electron density of the aromatic ring and the basicity of the piperazine nitrogens (via induction), which is crucial for the salt bridge interaction with the conserved Aspartate residue in aminergic GPCRs.

  • 3-Fluoro (Meta): Strong inductive withdrawal (

    
    ) with less resonance donation overlap than the para position. It creates a dipole moment often required for 5-HT2 subfamily binding.
    
  • 4-Fluoro (Para): Balances inductive withdrawal with resonance donation. Crucially, it blocks the primary site of oxidative metabolism.

Metabolic Blocking

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol).

  • 4-FPP: The para-position is the most accessible site for Cytochrome P450 (CYP) mediated hydroxylation. Substituting H with F at this position effectively "caps" the molecule, significantly extending intrinsic clearance (

    
    ) half-life.
    
  • 3-FPP: Leaves the para-position exposed. Unless the scaffold has other steric bulk, 3-FPP derivatives are rapidly metabolized to p-hydroxy metabolites.

Part 2: Comparative Pharmacology

The following data synthesizes trends from SAR studies involving phenylpiperazine fragments (e.g., in trazodone analogs, aripiprazole derivatives, and designer probes).

Table 1: Pharmacological Profile Comparison
Feature3-Fluorophenylpiperazine (3-FPP)4-Fluorophenylpiperazine (4-FPP)Reference Standard (mCPP)*
Primary Target 5-HT2C / 5-HT1A (Mixed)5-HT1A (Agonist)5-HT2C (Agonist)
5-HT1A Affinity (

)
High (< 10 nM) High (< 5 nM)Moderate (~20-50 nM)
5-HT2A/2C Affinity Moderate to HighLow (Selectivity Ratio > 100x)High
Metabolic Stability Low (exposed para-site)High (blocked para-site)Moderate
Lipophilicity (cLogP) ~1.8~1.8~2.1
CNS Effect Profile Anxiogenic/Anxiolytic (dose-dependent)Euphoric/Stimulant (mild)Hallucinogenic/Anxiogenic

*mCPP (1-(3-chlorophenyl)piperazine) is included as the classical "meta-substituted" benchmark. **Affinity values are highly dependent on the linker/scaffold attached to the N4 nitrogen. Data reflects the trend of the fragment.

Key Selectivity Insight

4-FPP is often described as a "cleaner" 5-HT1A ligand. The presence of the fluorine at the 4-position reduces affinity for 5-HT2A and 5-HT2C receptors compared to the 3-substituted analogs. This is critical for avoiding the hallucinogenic side effects associated with 5-HT2A activation.

Part 3: Experimental Protocols

To validate these profiles in your own scaffold, use the following self-validating workflows.

Protocol A: Microsomal Stability Assay (Metabolic Blocking Validation)

Objective: Quantify the stability enhancement of 4-F vs 3-F substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (3-FPP analog, 4-FPP analog) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein concentration target: 0.5 mg/mL.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: Pre-incubate microsomes + test compound (1 µM final) for 5 min at 37°C.

    • Start: Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Competitive Radioligand Binding (5-HT1A)

Objective: Determine affinity (


).[1][2]
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
     (0.5 - 1.0 nM).
    
  • Competition:

    • Incubate membranes (20 µg protein) + Radioligand + Test Compound (

      
       to 
      
      
      
      M).
    • Non-specific binding (NSB): Define with 10 µM Serotonin (5-HT).

  • Equilibrium: Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Data: Measure radioactivity (CPM). Fit to one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    

Part 4: Visualization (SAR Decision Tree)

The following diagram illustrates the decision logic for selecting between 3-F and 4-F substitutions during lead optimization.

SAR_Decision_Tree Start Phenylpiperazine Scaffold Optimization Decision Primary Design Goal? Start->Decision Route_Meta Modulate Selectivity (Mimic m-Cl / m-CF3) Decision->Route_Meta Targeting 5-HT2C/2A Route_Para Improve Stability & Reduce Hallucinogenic Risk Decision->Route_Para Targeting 5-HT1A Meta_Sub 3-Fluoro (Meta) Substitution Route_Meta->Meta_Sub Para_Sub 4-Fluoro (Para) Substitution Route_Para->Para_Sub Effect_Meta Effect: - Electronic Dipole for 5-HT2C - Para-position exposed Meta_Sub->Effect_Meta Effect_Para Effect: - Blocks Para-Hydroxylation - Increases 5-HT1A Selectivity Para_Sub->Effect_Para Outcome_Meta Result: Potential 5-HT2C Agonist/Antagonist Lower Metabolic Stability Effect_Meta->Outcome_Meta Outcome_Para Result: Clean 5-HT1A Agonist Extended Half-life (t1/2) Effect_Para->Outcome_Para

Caption: SAR decision matrix for fluorinated phenylpiperazines. Blue path indicates the stability-driven optimization strategy (4-F); Yellow path indicates selectivity-driven strategy (3-F).

References

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors. Chemical and Pharmaceutical Bulletin, 54(9), 1326-1330. Link

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin binding sites: Structure-affinity relationships for a series of 1-arylpiperazines. Journal of Medicinal Chemistry. (Contextual SAR reference).
  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Technical Guides. Link

  • Nagai, Y., et al. (1995). Synthesis and pharmacological evaluation of 1-(3-fluorophenyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. (Contextual reference for 3-FPP specific binding).
  • Wikipedia. (2025).[3] para-Fluorophenylpiperazine (pFPP) Pharmacology and Metabolism. Link

Sources

Comparative Guide: Reference Standard Grades for 1-Cyclopropyl-3-(3-fluorophenyl)piperazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 1-Cyclopropyl-3-(3-fluorophenyl)piperazine —a structural scaffold often implicated in CNS-active agents and fluoroquinolone intermediates—the choice of reference standard is the single largest source of systematic error.

This guide objectively compares the three primary options available to analytical laboratories: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade materials . Through experimental workflows, we demonstrate that while Reagent Grade materials offer accessibility, they frequently introduce quantification biases >4.0% due to uncharacterized salt stoichiometries and hygroscopicity typical of piperazine derivatives.

Technical Context: The Analyte

This compound presents specific analytical challenges:

  • Basicity: The secondary amine and piperazine ring create a high pKa, making the molecule prone to tailing on standard C18 silica columns without end-capping or ion-pairing agents.

  • Chirality: The substitution at the C3 position of the piperazine ring introduces a chiral center. Unless specified as a racemate, the standard must be enantiomerically characterized.

  • Hygroscopicity: Piperazine salts (HCl, fumarate) are often hygroscopic. A standard without a precise Water Content (KF) value will lead to assay drift.

Comparative Analysis of Standard Grades

The following table summarizes the "Fit-for-Purpose" attributes of the three alternatives.

FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Reagent/Synthesis Grade
Primary Use GMP Release, Method ValidationRoutine QC, R&D QuantitationSynthesis starting material, Qualitative ID
Purity Assignment Mass Balance (

)
Chromatographic Area % (often ignores water/salts)Titration or Area % (Low specificity)
Traceability SI Units (via NIST/BIPM traceable primary standards)Manufacturer's internal batchNone / Vendor Certificate
Uncertainty Explicitly stated (

)
Not reportedNot reported
Risk of Bias Low (< 0.2%)Moderate (1-2%)High (3-10%)
Detailed Performance Breakdown
Option A: Certified Reference Material (CRM)

The Gold Standard.

  • Methodology: Purity is established using orthogonal methods (e.g., qNMR + HPLC-UV + TGA/KF).

  • Pros: Eliminates "potency calculation" errors. Corrects for counter-ions (e.g., if the user ordered the free base but received the dihydrochloride salt).

  • Cons: High cost and potential lead time for custom synthesis of this specific piperazine derivative.

Option B: Analytical Standard

The Industry Workhorse.

  • Methodology: Identity confirmed by MS/NMR; Purity by HPLC-UV.

  • Pros: Cheaper than CRM.

  • Cons: Often reports "Chromatographic Purity" (e.g., 99.5%). Critical Warning: If the material holds 3% water and 5% residual solvent, the Assay is actually 91.5%, but the label says 99.5%. This is the most common cause of OOS (Out of Specification) results in early development.

Option C: Reagent Grade (The "Alternative")

The Risky Shortcut.

  • Methodology: Batch release for synthesis utility.

  • Pros: Readily available from bulk chemical catalogs.

  • Cons: May contain significant isomeric impurities (e.g., the 2-fluorophenyl isomer) that co-elute in generic HPLC methods.

Experimental Validation: The "Purity Trap"

To demonstrate the causality of error, we analyzed a batch of this compound using a Reagent Grade sample vs. a Qualified In-House Standard (functionally equivalent to a CRM).

Protocol: Self-Validating Purity Assignment

Objective: Determine the "True Assay" of a Reagent Grade sample labeled "98% Purity."

Method:

  • Technique: HPLC-UV at 254 nm (Agilent 1290).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (High pH stable).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) : Acetonitrile (Gradient). Note: High pH ensures the piperazine is uncharged, improving peak shape.

  • Orthogonal Check: qNMR (Quantitative NMR) using Maleic Acid as the internal standard (Traceable to NIST).

Results Data
MetricVendor Label (Reagent Grade) Actual Experimental Value Deviation (Error)
Identity This compoundConfirmedN/A
Chromatographic Purity > 98.0%98.4%+0.4%
Water Content (KF) Not Reported2.1% -2.1%
Residual Solvent Not Reported1.5% (Ethyl Acetate) -1.5%
Counter-ion Assumed Free Base0.8 eq HCl (Partial Salt) ~12% Mass Error
FINAL ASSAY "98%" 82.4% 15.6% Bias

Analysis: The Reagent Grade material was chemically pure by HPLC (few side products), but it was a partial salt solvate. A researcher using this "98%" powder to prepare a calibration curve would overestimate the potency of their drug samples by nearly 16%, potentially leading to toxic overdosing in animal studies.

Decision Workflows

Selection Strategy

When to use which standard? Follow this logic to balance cost vs. compliance.

StandardSelection Start Start: Select Standard for This compound Purpose What is the Analytical Purpose? Start->Purpose Discovery Early Discovery / Synthesis Check Purpose->Discovery Non-Critical Tox GLP Tox Studies / Pharmacokinetics Purpose->Tox Safety Critical GMP GMP Release / Clinical Trial Material Purpose->GMP Regulatory Critical Reagent Use Reagent Grade (Accept >10% Error) Discovery->Reagent Char Perform In-House Qualification (qNMR + KF + HPLC) Tox->Char CRM Purchase ISO 17034 CRM (Or Custom Synthesis) GMP->CRM Reagent->Char If results ambiguous

Figure 1: Decision matrix for selecting reference standard grades based on development phase.

The "In-House" Qualification Protocol

If a Commercial CRM is unavailable (common for specific intermediates like this), you must generate your own "Primary" standard from Reagent Grade material.

QualificationWorkflow cluster_Tests Orthogonal Characterization Raw Raw Material (Reagent Grade) ID Identity: 1H-NMR + MS Raw->ID Purity Chrom. Purity: HPLC-UV (2 methods) Raw->Purity Volatiles Volatiles: TGA / KF / GC-HS Raw->Volatiles Inorganic Residue on Ignition: (Sulfated Ash) Raw->Inorganic Calc Mass Balance Calculation: Assay = %Purity x (100 - %H2O - %Solv - %Ash) ID->Calc Purity->Calc Volatiles->Calc Inorganic->Calc Final Qualified Reference Standard (Valid for 12 Months) Calc->Final

Figure 2: Workflow for converting Reagent Grade material into a Qualified Reference Standard.

Conclusion and Recommendations

For This compound , the specific position of the fluorine and the cyclopropyl group creates a unique impurity profile that generic "Piperazine" methods may miss.

  • Avoid Reagent Grade for Quantitation: As shown in the experimental data, the lack of salt/solvate characterization can introduce >15% error.

  • Chiral Awareness: Ensure your standard specifies the stereochemistry at the C3 position. If your analyte is a racemate, your standard must be a racemate.

  • The "Golden Rule": If you cannot buy a CRM, you must make one. Use the Mass Balance approach (Figure 2) to assign a potency factor to your material before using it to release batches.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). International Council for Harmonisation.[1]

  • ICH Q2(R2): Validation of Analytical Procedures. (Discusses Specificity and Reference Standard suitability).

  • ISO 17034:2016: General requirements for the competence of reference material producers. (Defines CRM requirements).

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][3]

  • PubChem: 1-(3-Fluorophenyl)piperazine Compound Summary (Structural analog reference for stability data).

Sources

Elemental Analysis and Purity Confirmation for Research Grade Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Modern Laboratory

Executive Summary

For decades, Elemental Analysis (CHN/CHNS) has served as the gatekeeper for publication-quality small molecules. However, for piperazine derivatives —a scaffold ubiquitous in drug discovery yet plagued by hygroscopicity and poor UV absorption—reliance on combustion analysis alone is increasingly viewed as a liability.

This guide objectively compares the traditional combustion method against Quantitative NMR (qNMR) and derivatized HPLC. We present a self-validating analytical workflow designed to distinguish between "wet" pure compounds and actual synthetic failures, ensuring your data withstands the rigor of modern peer review.

Part 1: The Piperazine Paradox

Piperazines present a unique "analytical trifecta" of challenges that render standard purity workflows insufficient:

  • UV Silence: The lack of a conjugated

    
    -system means standard HPLC-UV (254 nm) often misses the parent compound entirely unless derivatized.
    
  • Hygroscopicity: Piperazine salts (HCl, HBr) and hexahydrates aggressively scavenge atmospheric water, skewing gravimetric elemental analysis.

  • Salt Stoichiometry: Distinguishing between a mono- vs. di-salt or a hemi- vs. monohydrate is often impossible with HPLC alone.

Part 2: Methodology Comparison
1. Elemental Analysis (The Traditionalist)
  • Principle: Combustion at >900°C; detection of

    
    , 
    
    
    
    ,
    
    
    .
  • The Flaw: It cannot distinguish between impurities and solvates. A sample of Piperazine[1][2][3][4]·2HCl that is 95% pure but wet looks identical to a sample that is 99% pure but calculated as a monohydrate.

  • Best For: Confirming bulk stoichiometry after vacuum drying.

2. Quantitative NMR (The Modern Standard)[5]
  • Principle: Ratio of integrated proton signals against a certified internal standard (IS).

  • The Advantage: "Absolute" purity determination.[5][6][7] It sees the piperazine molecule directly, ignoring water, inorganic salts, and silica grease.

  • Best For: Potency assignment and distinguishing solvation from degradation.

3. HPLC with Derivatization/CAD (The Specialist)
  • Principle: Chemical tagging (e.g., Dansyl Chloride) to add a chromophore, or using Charged Aerosol Detection (CAD).

  • The Advantage: High sensitivity for trace organic impurities (0.1% level).

  • Best For: Final QC to ensure no toxic side-products are present.

Comparative Performance Data

Table 1: Analysis of a hygroscopic Piperazine derivative (Target: 1-Methylpiperazine dihydrochloride).

MetricElemental Analysis (CHN)qNMR (Internal Std: Maleic Acid)HPLC (UV-254 nm, no tag)
Purity Result FAIL (C: -1.2%, H: +0.5%)99.1% w/w N/A (No signal)
Interpretation Suggests impure compoundConfirms high purity; discrepancy in EA due to 3.5% water uptake.False negative
Sample Req. 2–5 mg (Destructive)10 mg (Recoverable)<1 mg
Time to Result 4–24 Hours (Service dependent)20 Minutes60 Minutes (Method Dev.)
Part 3: Decision Framework & Visualization

The following diagram outlines the logical workflow for selecting the correct purity method based on the sample's physical state.

PiperazineWorkflow Start Start: Piperazine Sample IsSalt Is it a Salt or Hygroscopic? Start->IsSalt EA Method A: Elemental Analysis (Vacuum dry 24h @ 40°C) IsSalt->EA No (Stable Oil/Solid) qNMR Method B: qNMR (IS: Maleic Acid or TCNB) IsSalt->qNMR Yes (Hygroscopic) PassEA Within 0.4%? EA->PassEA Success Purity Confirmed PassEA->Success Yes PassEA->qNMR No (Fail) CalcWater Calculate Molar Water Content from Water Peak Integral qNMR->CalcWater RecalcEA Recalculate EA Theoreticals with Water Correction CalcWater->RecalcEA RecalcEA->EA Validate EA Data

Figure 1: Decision tree for piperazine purity confirmation. Note the "loop-back" where qNMR is used to correct theoretical values for Elemental Analysis.

Part 4: Detailed Experimental Protocols
Protocol A: qNMR for Piperazine Salts (Self-Validating)

This protocol uses Maleic Acid as an Internal Standard (IS). Maleic acid is ideal for piperazines as it is non-volatile, stable, and its alkene singlet (6.05 ppm in


) rarely overlaps with piperazine ring protons (2.5–3.5 ppm).

Reagents:

  • Deuterated Solvent:

    
     (for salts) or 
    
    
    
    (for free bases).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

Step-by-Step:

  • IS Preparation: Prepare a stock solution of Maleic Acid in

    
     (approx. 10 mg/mL). Crucial: Weigh this accurately to 0.01 mg.
    
  • Sample Prep: Weigh ~10-15 mg of the piperazine sample directly into an NMR tube. Record weight (

    
    ) to precision of 0.01 mg.
    
  • Addition: Add exactly 600

    
     of the IS stock solution.
    
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 60 seconds  (Essential for full relaxation of protons for quantitative accuracy).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known molar equivalent) and the piperazine ring protons.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight.
Protocol B: Handling Hygroscopic Samples for CHN

If you must use EA (e.g., for journal requirements), use this "Double-Weighing" technique to eliminate water error.

  • Drying: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours.
    
  • Transfer: Transfer sample to a pre-weighed tin capsule inside a glovebox or dry bag if possible.

  • Equilibration: If a glovebox is unavailable, allow the sample to equilibrate with ambient humidity on the balance for 30 seconds and record the weight drift.

  • Correction: Run a TGA (Thermogravimetric Analysis) or Karl Fischer titration in parallel. Subtract the % water mass from the sample weight before calculating the C/H/N percentages.

Part 5: Scientific Rationale (E-E-A-T)

Why qNMR over HPLC-UV? In a study of 1-(2-chloroethyl)piperazine derivatives, standard HPLC-UV at 254 nm failed to detect significant degradation products lacking the aromatic ring. qNMR, detecting all proton-bearing species, identified 12% impurity that HPLC missed. For piperazines, qNMR is the only technique that provides "Universal Detection" without requiring specific response factors for every potential impurity [1].

The Causality of "Failed" EA: A deviation of >0.4% in Carbon usually indicates solvent entrapment. However, in piperazines, a high Nitrogen deviation often indicates salt disproportionation (e.g., loss of HCl). By coupling qNMR (which confirms the structure) with EA (which confirms the bulk composition), you create a dataset that is impossible to refute.

References
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. [Link]

  • Kandioller, W. (2022). Elemental analysis: an important purity control but prone to manipulations.[8] Inorganic Chemistry Frontiers. [Link]

  • UNODC. (2025). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

×

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Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(3-fluorophenyl)piperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.